molecular formula C11H11NO B173923 1-(1-Methyl-1H-indol-3-yl)ethanone CAS No. 19012-02-3

1-(1-Methyl-1H-indol-3-yl)ethanone

Cat. No.: B173923
CAS No.: 19012-02-3
M. Wt: 173.21 g/mol
InChI Key: HYLFRICFKVJJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-indol-3-yl)ethanone is a versatile indole derivative that serves as a critical synthetic intermediate in medicinal chemistry for the development of novel bioactive molecules. Its primary research value lies in its role as a precursor for the design and synthesis of complex heterocyclic compounds aimed at multifactorial diseases. Recent scientific studies have demonstrated its specific application in constructing indole-isoxazole carbohydrazide hybrids, which are investigated as multi-target-directed ligands (MTDLs) for Alzheimer's disease (AD) . In this context, derivatives synthesized from this compound have shown promising inhibitory activity against key enzymatic targets implicated in AD pathogenesis, including acetylcholinesterase (AChE) and β-site APP cleaving enzyme 1 (BACE1) . The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets and enhance blood-brain barrier (BBB) penetration, which is crucial for central nervous system (CNS)-active therapeutic agents . The incorporation of the 1-methyl-3-acetylindole moiety provides a strategic handle for further chemical elaboration, enabling researchers to explore structure-activity relationships and develop new compounds with potential for inhibiting cholinesterases, BACE1, and metal chelation, thereby addressing multiple pathological pathways of AD simultaneously .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)10-7-12(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLFRICFKVJJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344055
Record name 1-(1-Methyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19012-02-3
Record name 1-(1-Methyl-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19012-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methyl-1H-indol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-indol-3-yl)ethanone, a key intermediate in synthetic organic chemistry. The document details its chemical and physical properties, spectral data, a generalized synthesis protocol, and safety information. Furthermore, it explores the biological significance of its derivatives in various therapeutic areas.

Compound Identification and Properties

This compound is an indole derivative characterized by a methyl group at the 1-position and an acetyl group at the 3-position of the indole ring.

PropertyValueSource
CAS Number 19012-02-3[1]
Molecular Formula C₁₁H₁₁NO[1][2]
Molecular Weight 173.21 g/mol [1][2]
IUPAC Name 1-(1-methylindol-3-yl)ethanone[1]
Canonical SMILES CC(=O)C1=CN(C2=CC=CC=C21)C[1]
Physical Form Solid[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available mass spectrometry data. While 1D NMR data is referenced in databases, detailed, publicly available spectra with peak assignments are limited.

Spectroscopic DataDetails
Mass Spectrometry (GC-MS) Major m/z peaks and relative intensity: 158 (99.99), 173 (46.20), 77 (11.80), 159 (9.00), 130 (8.40)[1]
1D NMR (¹H & ¹³C) Data not readily available in public databases. Researchers should perform their own analysis for confirmation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 1-methylindole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich indole ring, primarily at the C3 position.

Generalized Experimental Protocol:

This is a generalized protocol based on standard Friedel-Crafts acylation procedures and should be adapted and optimized for specific laboratory conditions.

  • Dissolution: Dissolve 1-methylindole in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Acylating Agent: While stirring, slowly add an equimolar amount of acetic anhydride or acetyl chloride.

  • Addition of Lewis Acid: To the cooled mixture, add a Lewis acid catalyst (e.g., aluminum chloride, zinc chloride, or indium(III) chloride) portion-wise, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-cold water or a dilute acid solution (e.g., 1M HCl) to decompose the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup Reactant1 1-Methylindole Reaction Friedel-Crafts Acylation in Anhydrous Solvent Reactant1->Reaction Reactant2 Acetic Anhydride / Acetyl Chloride Reactant2->Reaction Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Reaction Quench Quenching with Ice Water Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity of Derivatives

While this compound itself is primarily utilized as a synthetic intermediate, the indole scaffold is of significant interest in medicinal chemistry. Numerous derivatives synthesized from this core structure have demonstrated a range of biological activities. It is important to note that the following activities are attributed to derivatives and not the parent compound.

  • Anti-inflammatory Activity: Certain derivatives of 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential for developing novel nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]

  • Anticancer Activity: Research into N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives has shown potent activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.

  • Antibacterial Activity: Indole-based compounds, including oxime ether derivatives of (E)-1-(1H-indol-3-yl) ethanone, have been investigated for their antibacterial properties against multidrug-resistant strains such as MRSA and VRSA.

G Relationship of Core Compound to Bioactive Derivatives cluster_derivatives Bioactive Derivatives Core This compound (Synthetic Intermediate) COX2 COX-2 Inhibitors Core->COX2 Leads to Anticancer Tubulin Polymerization Inhibitors Core->Anticancer Leads to Antibacterial Antibacterial Agents (e.g., Oxime Ethers) Core->Antibacterial Leads to

References

An In-Depth Technical Guide to the Physical Properties of 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(1-Methyl-1H-indol-3-yl)ethanone, a compound of interest in medicinal chemistry and organic synthesis. This document compiles available data from various sources and presents it in a structured format for ease of reference. Additionally, it outlines standard experimental protocols for the determination of key physical properties and a plausible synthetic route.

Chemical Identity and Properties

This compound is a derivative of indole, a prominent heterocyclic scaffold found in many biologically active compounds. The addition of a methyl group at the 1-position and an ethanone group at the 3-position modifies its physicochemical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-(1-methylindol-3-yl)ethanone[1]
Synonyms 1-(1-Methyl-1H-indol-3-yl)ethan-1-one[1]
CAS Number 19012-02-3[1]
Molecular Formula C₁₁H₁₁NO[1][2]
Molecular Weight 173.21 g/mol [1][2]
Appearance Solid
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
InChI Key HYLFRICFKVJJOZ-UHFFFAOYSA-N[1]
SMILES CC(=O)C1=CN(C)C2=CC=CC=C21[2]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of a chemical compound. Below are generalized protocols for the determination of melting point and a plausible synthesis method for this compound.

2.1 Determination of Melting Point

The melting point is a critical physical property that provides information about the purity of a crystalline solid.[3][4] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.

Principle: A small amount of the solid sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[3][6]

  • Thermometer

  • Spatula

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Load a small amount of the sample into a capillary tube by tapping the open end into the powder, so the sample is packed at the sealed end to a height of 1-2 mm.[3][5][6]

  • Place the capillary tube into the heating block of the melting point apparatus.[5]

  • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

  • Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[5]

  • Record the temperature (T1) at which the first drop of liquid appears.

  • Record the temperature (T2) at which the entire sample has melted into a clear liquid.

  • The melting point is reported as the range T1-T2.

2.2 Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation of the corresponding indole.

Reaction: 1-Methyl-1H-indole + Acetyl Chloride/Acetic Anhydride → this compound

Materials:

  • 1-Methyl-1H-indole

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride)

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1-methyl-1H-indole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Add the acylating agent (acetyl chloride or acetic anhydride) dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully pouring it over crushed ice and water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

melting_point_workflow Melting Point Determination Workflow prep Sample Preparation (Dry and Powder) load Load Capillary Tube (1-2 mm height) prep->load place Place in Apparatus load->place heat_fast Rapid Heating (to ~15°C below expected MP) place->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow observe Observe Melting heat_slow->observe record_t1 Record T1 (First liquid appears) observe->record_t1 record_t2 Record T2 (Completely liquid) observe->record_t2 report Report Range (T1-T2) record_t1->report record_t2->report

Caption: Workflow for Determining the Melting Point of a Solid.

synthesis_workflow Synthesis Workflow: Friedel-Crafts Acylation reactants Reactants: - 1-Methyl-1H-indole - Acetyl Chloride - Lewis Acid (e.g., AlCl3) setup Reaction Setup (Anhydrous solvent, inert atm, ice bath) reactants->setup addition Slow Addition of Reagents setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench Reaction (Ice water) reaction->quench extraction Workup & Extraction (Organic solvent) quench->extraction wash Wash Organic Layer (NaHCO3, Brine) extraction->wash dry Dry and Concentrate wash->dry purify Purification (Chromatography/Recrystallization) dry->purify product Final Product: This compound purify->product

Caption: Logical Workflow for the Synthesis of the Target Compound.

References

In-Depth Technical Guide: 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and scientific applications of 1-(1-Methyl-1H-indol-3-yl)ethanone, a key heterocyclic intermediate.

Introduction

This compound, also known as 3-acetyl-1-methylindole, is a derivative of indole, a prominent heterocyclic scaffold found in a vast array of natural products and pharmacologically active compounds.[1][2] The indole nucleus is a critical pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] Due to the high electron density at the C3 position, indoles readily undergo electrophilic substitution, making 3-acylindoles like this compound valuable and versatile building blocks in medicinal chemistry and organic synthesis.[5] This molecule serves as a crucial starting material for the synthesis of more complex, biologically active indole alkaloids and other therapeutic agents.[1][6]

Chemical Structure and Properties

This compound possesses a core indole ring system, which consists of a benzene ring fused to a pyrrole ring. An acetyl group is attached at the C3 position of the indole ring, and a methyl group is substituted on the nitrogen atom (N1).

Table 1: Chemical Identifiers and Properties

Property Value Reference(s)
IUPAC Name 1-(1-methylindol-3-yl)ethanone [7]
Synonyms 3-Acetyl-1-methylindole, Methyl 1-methyl-1H-indol-3-yl ketone [2]
CAS Number 19012-02-3 [7]
Molecular Formula C₁₁H₁₁NO [7]
Molecular Weight 173.21 g/mol [7]
Appearance Solid
Melting Point 108-109 °C [2]
Boiling Point 130-140 °C at 0.01 mmHg [2]
InChI Key HYLFRICFKVJJOZ-UHFFFAOYSA-N [7]

| SMILES | CC(=O)c1cn(C)c2ccccc12 | |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylindole. This electrophilic aromatic substitution reaction introduces an acetyl group regioselectively at the electron-rich C3 position of the indole ring.

General Synthesis Workflow: Friedel-Crafts Acylation

The diagram below illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification R1 1-Methylindole P2 Electrophilic Attack at C3 of 1-Methylindole R1->P2 R2 Acetic Anhydride (or Acetyl Chloride) P1 Complexation of Acylating Agent with Lewis Acid to form Acylium Ion R2->P1 R3 Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) R3->P1 P1->P2 Electrophile P3 Proton Elimination & Aromatization P2->P3 W1 Quenching (e.g., with ice water) P3->W1 Crude Product W2 Extraction (e.g., with Ethyl Acetate) W1->W2 W3 Purification (e.g., Recrystallization) W2->W3 Product This compound W3->Product

Caption: General workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol (Representative)

The following protocol is a representative method adapted from general procedures for the Friedel-Crafts acylation of indoles.[5][8]

Materials:

  • 1-Methylindole

  • Acetic Anhydride

  • Anhydrous Zinc Chloride (or other suitable Lewis acid)

  • Dichloromethane (anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • To a solution of 1-methylindole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Data

Characterization of the molecular structure is typically achieved through mass spectrometry and NMR spectroscopy.

Table 2: Spectroscopic Data for this compound

Technique Data Reference(s)
Mass Spectrometry (EI-MS) m/z (relative intensity): 173 (M⁺, 46%), 158 (100%), 130 (8%), 77 (12%) [7]
¹H NMR Data not readily available in public spectral databases.
¹³C NMR Data not readily available in public spectral databases.

Role in Drug Development and Research

While this compound itself is not typically investigated for direct therapeutic effects, it is a highly valuable intermediate in the synthesis of more complex molecules with significant biological activities.

  • Precursor for Bioactive Alkaloids: The parent compound, 3-acetylindole, is a crucial starting material for the total synthesis of various natural indole alkaloids, including (5-Indole)oxazole alkaloids, β-carbolines, and meridianins, many of which exhibit potent anticancer, antiviral, or antimicrobial properties.[1][4]

  • Scaffold for Medicinal Chemistry: The 3-acetylindole scaffold is used to generate libraries of novel compounds for drug screening. For example, derivatives are synthesized to act as inhibitors of hepatitis C virus (HCV) protease and the nuclear factor-kappa B (NF-κB) signaling pathway.[6]

  • Synthesis of Chalcones: 3-Acetylindoles can react with aromatic aldehydes to form indole-based chalcones. These chalcones are versatile intermediates for synthesizing a wide range of biologically active heterocyclic compounds.[3]

References

Technical Guide: Physicochemical Properties and Characterization of 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and physicochemical properties of 1-(1-Methyl-1H-indol-3-yl)ethanone. It includes a summary of its key quantitative data, detailed experimental protocols for its characterization, and a generalized workflow for its synthesis and analysis.

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 173.21 g/mol [1][2]
Molecular Formula C₁₁H₁₁NO[1][2]
Exact Mass 173.084063974 Da[1]
IUPAC Name 1-(1-methylindol-3-yl)ethanone[1]
CAS Number 19012-02-3[1]

Experimental Protocols

The determination of the molecular weight and structure of this compound relies on standard analytical techniques in organic chemistry, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a fundamental technique used to measure the mass-to-charge ratio of ions, which for singly charged molecular ions, provides the molecular weight of the compound.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Introduction: The sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

  • Deflection: In the mass analyzer, the ions are subjected to a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.

  • Detection: A detector measures the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The peak with the highest m/z value that is not an isotopic peak corresponds to the molecular ion, thus providing the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z of approximately 173.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, which can be used to confirm the identity of this compound and infer its molecular weight. Both ¹H NMR and ¹³C NMR are typically employed.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis:

    • ¹H NMR: The spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin splitting). The integration of the peaks corresponds to the relative number of protons.

    • ¹³C NMR: The spectrum indicates the number of different types of carbon atoms in the molecule.

  • Structure Confirmation: By analyzing the chemical shifts, integration, and splitting patterns in the ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed, which in turn validates its molecular formula and weight.

Synthesis and Characterization Workflow

While a specific, detailed synthesis protocol for this compound was not found in the performed search, a general workflow for the synthesis and characterization of such an organic compound can be outlined. A plausible synthetic route could involve the acylation of 1-methylindole. The following diagram illustrates a typical experimental workflow.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., 1-Methylindole, Acylating Agent) reaction Chemical Reaction (e.g., Friedel-Crafts Acylation) start->reaction 1. Synthesis workup Reaction Work-up (Quenching, Extraction) reaction->workup 2. Isolation purification Purification (e.g., Column Chromatography) workup->purification 3. Purification solvent_removal Solvent Removal (Rotary Evaporation) purification->solvent_removal 4. Isolation characterization Structural Analysis solvent_removal->characterization ms Mass Spectrometry (MS) - Molecular Weight characterization->ms 5a. nmr NMR Spectroscopy (¹H, ¹³C) - Structure Elucidation characterization->nmr 5b.

Caption: General workflow for the synthesis and characterization of an organic compound.

Potential Biological Significance

While this guide focuses on the physicochemical properties of this compound, it is noteworthy that derivatives of the closely related 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of the CBP/EP300 bromodomain.[3][4][5] These bromodomains are epigenetic readers that play a crucial role in gene transcription and are implicated in diseases such as cancer.[3][5] The inhibition of these bromodomains can modulate the expression of key oncogenes.[3] Further research is required to determine if this compound shares this or other biological activities. The general mechanism of CBP/EP300 bromodomain inhibition involves the competitive binding of the inhibitor to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histone proteins and other transcription factors. This disruption of protein-protein interactions leads to the downregulation of target gene expression.

References

An In-Depth Technical Guide to the Synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 1-(1-methyl-1H-indol-3-yl)ethanone, a key intermediate in various pharmaceutical applications. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to aid in laboratory-scale and process development.

Introduction

This compound is a versatile chemical building block utilized in the synthesis of a wide range of biologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide will focus on the most common and effective synthetic strategies, providing detailed procedural information and comparative data.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most prevalent and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylindole. This electrophilic aromatic substitution reaction introduces an acetyl group at the electron-rich C3 position of the indole ring.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The acylium ion is then attacked by the nucleophilic C3 position of the 1-methylindole ring. Subsequent deprotonation of the resulting intermediate restores the aromaticity of the indole ring, yielding the desired ketone.

Friedel_Crafts_Acylation AcylatingAgent Acetyl Chloride or Acetic Anhydride LewisAcid AlCl₃ SigmaComplex Sigma Complex (Intermediate) Product Product SigmaComplex->Product - H⁺, -AlCl₃ 1-Methylindole 1-Methylindole 1-Methylindole->SigmaComplex + Acylium Ion

Caption: Friedel-Crafts Acylation of 1-Methylindole.

Experimental Protocol: Acylation with Acetyl Chloride and AlCl₃

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 1-Methylindole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.[1][2]

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.[1][2]

  • Addition of Acetyl Chloride: Add a solution of acetyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension via the addition funnel over a period of 10-15 minutes.[1][2]

  • Addition of 1-Methylindole: After the addition of acetyl chloride is complete, add a solution of 1-methylindole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[1][2]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Quantitative Data
ParameterValue/RangeReference
Molar Ratio (1-Methylindole:Acetyl Chloride:AlCl₃) 1 : (1.0 - 1.2) : (1.1 - 1.5)[1][2]
Solvent Anhydrous Dichloromethane[1][2]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time 1 - 3 hours[1]
Typical Yield 70 - 90%General expectation for this type of reaction, specific yield for this compound requires a dedicated literature source.

Alternative Synthesis Pathways

While Friedel-Crafts acylation is the most common method, other synthetic routes can be employed.

Grignard Reaction

This pathway involves the preparation of an indolyl Grignard reagent, which then reacts with an acetylating agent.

3.1.1. Reaction Scheme

Grignard_Synthesis GrignardReagentFormation e.g., EtMgBr AcetylatingAgent Acetyl Chloride IndolylGrignard IndolylGrignard Product Product IndolylGrignard->Product + Acetyl Chloride

Caption: Grignard-based Synthesis Pathway.

3.1.2. Experimental Protocol Outline

  • Formation of Grignard Reagent: 1-Methylindole is reacted with a strong Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent like THF to form 1-methyl-1H-indol-3-ylmagnesium bromide.

  • Acylation: The freshly prepared indolyl Grignard reagent is then reacted with an acetylating agent, such as acetyl chloride, at low temperature.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by extraction, washing, drying, and purification.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is typically used for formylation, but can be adapted for acetylation using N,N-dimethylacetamide (DMA) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent.[3][4][5]

3.2.1. Reaction Scheme

Vilsmeier_Haack_Acylation DMA N,N-Dimethylacetamide (DMA) POCl3 POCl₃ IminiumSalt Iminium Salt Intermediate Product Product IminiumSalt->Product Hydrolysis 1-Methylindole 1-Methylindole 1-Methylindole->IminiumSalt + Vilsmeier Reagent

Caption: Vilsmeier-Haack Acylation Pathway.

3.2.2. Experimental Protocol Outline

  • Formation of Vilsmeier Reagent: N,N-dimethylacetamide is reacted with phosphorus oxychloride at low temperature to form the active Vilsmeier reagent.[4]

  • Acylation: 1-Methylindole is added to the freshly prepared Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is hydrolyzed, typically during aqueous workup, to yield the ketone.[5]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data
Technique Observed Data
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.38-7.28 (m, 4H, Ar-H), 7.25-7.22 (m, 1H, Ar-H), 5.11 (s, 3H, N-CH₃), 2.10 (s, 3H, COCH₃).[1]
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 168.24 (C=O), 137.27, 136.99, 128.73, 126.52, 123.33, 122.83, 119.63, 115.49, 99.60 (Ar-C), 53.27 (N-CH₃), 23.30 (COCH₃).[1]
Mass Spectrometry (MS) m/z: 173.08 (M⁺).
Infrared (IR) ν (cm⁻¹): ~1660 (C=O stretch).

Conclusion

This technical guide has outlined the primary and alternative synthetic pathways for this compound. The Friedel-Crafts acylation of 1-methylindole stands out as the most direct and commonly employed method, offering good yields and straightforward execution. Alternative routes via Grignard reagents or the Vilsmeier-Haack reaction provide additional synthetic strategies that may be advantageous under specific circumstances. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Methyl-1H-indol-3-yl)ethanone, a derivative of the privileged indole scaffold, is a compound of interest in medicinal chemistry and drug discovery. The indole nucleus is a core structural motif in numerous natural products and synthetic compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, spectroscopic characterization, and potential biological applications, presented in a format tailored for researchers and drug development professionals.

Chemical Identity and Properties

The IUPAC name for the compound is 1-(1-methylindol-3-yl)ethanone [1]. It is also commonly known as 3-acetyl-1-methylindole.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1-(1-methylindol-3-yl)ethanone[1]
Synonyms 3-Acetyl-1-methylindole, 1-Methyl-3-acetylindole[1]
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
CAS Number 19012-02-3[1]
Appearance Solid
InChI InChI=1S/C11H11NO/c1-8(13)10-7-12(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3[1]
SMILES CC(=O)C1=CN(C2=CC=CC=C21)C[1]

Synthesis

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack acylation of 1-methylindole. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) to introduce an acetyl group onto the electron-rich indole ring, predominantly at the C3 position.

Experimental Protocol: Vilsmeier-Haack Acylation of 1-Methylindole

Materials:

  • 1-Methylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylacetamide (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. To this, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Acylation: Dissolve 1-methylindole (1 equivalent) in anhydrous dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Logical Flow of the Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Synthesis cluster_reagents Reagent Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification DMA N,N-Dimethylacetamide (DMA) Vilsmeier Vilsmeier Reagent DMA->Vilsmeier Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Indole 1-Methylindole Indole->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product This compound Purification Purification (Chromatography) Hydrolysis->Purification Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d1HH-4
~7.7s1HH-2
~7.3-7.4m3HH-5, H-6, H-7
3.8s3HN-CH₃
2.5s3HCOCH₃

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~192C=O
~137C-7a
~135C-2
~126C-3a
~122-123C-4, C-5, C-6
~116C-3
~109C-7
~33N-CH₃
~27COCH₃
Infrared (IR) Spectroscopy

The FTIR spectrum provides key information about the functional groups present in the molecule.

Table 4: FTIR Spectral Data and Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (CH₃)
~1650-1630C=O stretchKetone (conjugated)
~1600-1450C=C stretchAromatic C=C
~1470C-N stretchAromatic C-N
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Molecular Ion Peak (M⁺): m/z = 173, corresponding to the molecular formula C₁₁H₁₁NO.

  • Major Fragment Ion: m/z = 158, corresponding to the loss of a methyl group ([M-CH₃]⁺). This is a characteristic fragmentation of acetyl compounds.

Logical Relationship of Spectroscopic Data to Molecular Structure

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_Other_Spec Other Spectroscopic Methods Compound This compound H_NMR ¹H NMR Compound->H_NMR Provides proton environment C_NMR ¹³C NMR Compound->C_NMR Provides carbon skeleton FTIR FTIR Compound->FTIR Identifies functional groups MS Mass Spectrometry Compound->MS Confirms molecular weight and fragmentation Details_H Details_H H_NMR->Details_H Aromatic & Aliphatic Protons Details_C Details_C C_NMR->Details_C Carbonyl, Aromatic & Aliphatic Carbons Details_FTIR Details_FTIR FTIR->Details_FTIR C=O, C-H, C=C, C-N vibrations Details_MS Details_MS MS->Details_MS M⁺ at m/z 173, Fragment at m/z 158

Caption: Correlation of spectroscopic techniques to structural features.

Potential Biological Activities and Applications

While extensive biological studies on this compound are not widely published, the indole nucleus is a well-established pharmacophore. Derivatives of indole are known to exhibit a broad spectrum of biological activities, including but not limited to:

  • Anticancer Activity: Many indole derivatives have been investigated as potential anticancer agents, targeting various mechanisms such as tubulin polymerization, kinase inhibition, and induction of apoptosis.

  • Antimicrobial Activity: The indole scaffold is present in several natural and synthetic antimicrobial agents.

  • Anti-inflammatory Activity: Indole derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).

Further research is warranted to explore the specific biological profile of this compound. Its structural features suggest it could serve as a valuable intermediate or a lead compound in the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical properties, a detailed synthesis protocol, and a comprehensive summary of its spectroscopic characterization. While specific biological data for this compound is limited in the public domain, its structural relationship to a wide array of biologically active indole derivatives suggests its potential as a valuable molecule for further investigation in drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers and scientists working in this area.

References

An In-depth Technical Guide on the Safety and Hazards of 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 1-(1-Methyl-1H-indol-3-yl)ethanone (CAS No: 19012-02-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound in a laboratory or drug development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding the substance's behavior and for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₁H₁₁NOPubChem[1], Sigma-Aldrich
Molecular Weight 173.21 g/mol PubChem[1], Sigma-Aldrich
Appearance SolidSigma-Aldrich
CAS Number 19012-02-3PubChem[1]
Synonyms 1-(1-methyl-1H-indol-3-yl)ethan-1-one, 3-Acetyl-1-methylindolePubChem[1]
GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS classification provides a standardized approach to hazard communication.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral3GHS06DangerH301: Toxic if swallowed
Serious Eye Damage/Eye Irritation2GHS07WarningH319: Causes serious eye irritation
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3GHS07WarningH335: May cause respiratory irritation

Data aggregated from multiple sources which may account for variations in percentages of notifications.[1]

Toxicological Summary

The primary toxicological concern for this compound is its acute oral toxicity.[1] Ingestion of this substance can be toxic. Additionally, it is known to cause serious eye irritation and skin irritation upon contact.[1][2] Inhalation may lead to respiratory tract irritation.[1][2] The toxicological properties have not been fully investigated, and as such, it should be handled with care, assuming it may have other unknown adverse effects.

Exposure RouteHazardSeverity
Oral Toxic if swallowedHigh
Dermal Causes skin irritationModerate
Inhalation May cause respiratory irritationModerate
Eye Contact Causes serious eye irritationHigh
Precautionary Measures and First Aid

A comprehensive list of precautionary statements (P-codes) has been aggregated for this compound. Adherence to these recommendations is crucial for safe handling.

TypeP-CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Source: PubChem, Sigma-Aldrich[1]

Experimental Protocols and Workflows

While specific experimental protocols for the safety assessment of this compound are not publicly available, a generalized workflow for handling chemical compounds of this nature in a research and development setting is outlined below.

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of chemical compounds like this compound in a laboratory environment.

G General Laboratory Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Review Safety Data Sheet (SDS) b Assess Risks and Plan Experiment a->b c Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) b->c d Weigh/Measure in Ventilated Area (Fume Hood) c->d e Perform Experiment d->e f Properly Label All Containers e->f g Decontaminate Work Area f->g h Segregate and Dispose of Waste (Follow Institutional Guidelines) g->h i Remove and Clean PPE h->i j Wash Hands Thoroughly i->j G GHS Hazard Classification Process cluster_data Data Collection cluster_eval Hazard Evaluation cluster_class Classification a Toxicological Data (Oral, Dermal, Inhalation) d Acute Toxicity? a->d g Respiratory Irritant? a->g b Physical-Chemical Properties c Irritation/Corrosion Data (Skin, Eye) e Skin Irritant? c->e f Eye Irritant? c->f h H301: Toxic if swallowed d->h Yes i H315: Causes skin irritation e->i Yes j H319: Causes serious eye irritation f->j Yes k H335: May cause respiratory irritation g->k Yes

References

The Discovery and Development of 1-(1-Methyl-1H-indol-3-yl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 1-(1-methyl-1H-indol-3-yl)ethanone derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. This document details the synthetic methodologies, quantitative biological data, and mechanisms of action of this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established chemical reactions. A common and effective method is the Friedel-Crafts acylation of 1-methylindole.

General Experimental Protocol: Friedel-Crafts Acylation

A detailed protocol for a typical Friedel-Crafts acylation to produce this compound is as follows:

Materials:

  • 1-methylindole

  • Acetic anhydride or Acetyl chloride

  • A Lewis acid catalyst (e.g., Indium(III) chloride, Zinc chloride)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • To a solution of 1-methylindole in an anhydrous solvent, add the Lewis acid catalyst.

  • Cool the mixture in an ice bath.

  • Add acetic anhydride or acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Characterization of the synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure and purity.[1]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following tables summarize the quantitative data from various studies.

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a common measure of a compound's potency.

Compound IDCancer Cell LineIC50 (µM)Reference
7d HeLa (Cervical Cancer)0.52[2]
MCF-7 (Breast Cancer)0.34[2]
HT-29 (Colon Cancer)0.86[2]
10b A549 (Lung Cancer)0.12[3]
K562 (Leukemia)0.01[3]
2a MCF-7 (Breast Cancer)0.10[4]
3a 518A2 (Melanoma)0.6[4]
Antimicrobial Activity

Several this compound derivatives have been screened for their ability to inhibit the growth of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
5-iodoindole Acinetobacter baumannii (XDRAB)64[5]
5-fluoroindole Acinetobacter baumannii (XDRAB)64[5]
6-bromoindole Acinetobacter baumannii (XDRAB)64[5]
3-methylindole Acinetobacter baumannii (XDRAB)64[5]
3d Candida krusei3.125[6]
10g MRSA ATCC 433000.5[7]
10h MRSA ATCC 433000.5[7]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

Inhibition of Tubulin Polymerization

Several indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Tubulin_Inhibition Indole_Derivative This compound Derivative Tubulin Tubulin (α/β heterodimers) Indole_Derivative->Tubulin Binds to colchicine site Microtubules Microtubules Indole_Derivative->Microtubules Inhibits polymerization Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption of mitotic spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Modulation of MAP Kinase Signaling Pathway

Indole alkaloids have been reported to exert their anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9] This pathway is crucial for regulating cell proliferation, differentiation, and survival. Inhibition of key kinases in this pathway, such as ERK, JNK, and p38, can lead to the suppression of tumor growth.

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Indole_Derivative This compound Derivative Indole_Derivative->RAF Inhibits Indole_Derivative->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.

Experimental Workflow for Drug Discovery

The discovery and development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical In Vivo & Preclinical A Compound Library Design (e.g., based on existing scaffolds) B Chemical Synthesis of Derivative Library A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary Screening (e.g., Cell Viability Assays) C->D E Secondary Screening (e.g., IC50/MIC Determination) D->E F Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) E->F G Structure-Activity Relationship (SAR) Analysis F->G H In Silico Modeling (e.g., Molecular Docking) G->H I Synthesis of Optimized Leads H->I I->D J Animal Model Studies (Efficacy & Toxicity) I->J K Pharmacokinetic Studies (ADME) J->K L Preclinical Candidate Selection K->L

Caption: A typical drug discovery workflow for this compound derivatives.

References

Potential Research Applications of 1-(1-Methyl-1H-indol-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Methyl-1H-indol-3-yl)ethanone is a synthetically accessible indole derivative that holds potential as a versatile scaffold in medicinal chemistry and drug discovery. While direct biological data on this specific compound is limited in publicly available literature, the extensive research on structurally related indole derivatives provides a strong rationale for its exploration in various therapeutic areas. This technical guide summarizes the known chemical and physical properties of this compound, outlines its synthetic routes, and explores its potential research applications based on the established biological activities of the broader indole class of compounds. The primary utility of this compound currently lies in its role as a key intermediate for the synthesis of more complex molecules with potential pharmacological value.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The versatility of the indole ring allows for substitutions at various positions, leading to a diverse chemical space for drug design and development. This compound, a simple derivative, serves as a valuable building block in organic synthesis. Its potential for further functionalization at the acetyl group and the indole ring makes it an attractive starting material for generating libraries of novel compounds for biological screening. This guide will delve into the known characteristics of this compound and project its potential research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO[4]
Molecular Weight 173.21 g/mol [4]
IUPAC Name 1-(1-methylindol-3-yl)ethanone[4]
CAS Number 19012-02-3[4]
Appearance Solid
SMILES CC(=O)C1=CN(C)C2=CC=CC=C21[4]
InChIKey HYLFRICFKVJJOZ-UHFFFAOYSA-N[4]

Synthesis

The synthesis of this compound is typically achieved through the N-methylation of 3-acetylindole. A general synthetic workflow is depicted below.

Synthesis_Workflow Indole 3-Acetylindole Reaction N-Methylation Indole->Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) Methylating_Agent->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product This compound Reaction->Product

Figure 1: General synthetic workflow for this compound.
Example Experimental Protocol: N-methylation of 3-Acetylindole

Materials:

  • 3-Acetylindole

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-acetylindole (1.0 equivalent) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated.

  • Methyl iodide (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Note: This is a general procedure and may require optimization based on specific laboratory conditions and scale. Appropriate safety precautions must be taken when handling sodium hydride and methyl iodide.

Potential Research Applications

While specific biological data for this compound is not extensively documented, its structural similarity to a multitude of biologically active indole derivatives suggests its potential as a scaffold in several areas of drug discovery.

Anticancer Drug Discovery

The indole nucleus is a common feature in many anticancer agents.[5] Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of CBP/EP300 bromodomains, which are implicated in castration-resistant prostate cancer.[6][7] Furthermore, other indole derivatives have shown potent cytotoxic effects against various cancer cell lines.[8]

Potential Research Directions:

  • Synthesis of Analogs: Utilize the acetyl group of this compound as a handle for further chemical modifications (e.g., aldol condensation, α-halogenation followed by substitution) to generate a library of derivatives.

  • Screening: Screen the synthesized compounds in various cancer cell line proliferation assays (e.g., MTT, SRB assays).

  • Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action, such as induction of apoptosis, cell cycle arrest, or inhibition of specific kinases or other cancer-related targets.

Anticancer_Research_Workflow Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Screening In vitro Anticancer Screening (e.g., Cell Viability Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Compounds MOA Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Hit_ID->MOA Active Compounds Lead_Opt Lead Optimization MOA->Lead_Opt

Figure 2: Workflow for anticancer drug discovery using the target compound.
Anti-inflammatory Agents

Indole derivatives, including analogs of 1-(1H-indol-1-yl)ethanone, have been explored as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[9] This suggests that derivatives of this compound could be developed as novel anti-inflammatory drugs.

Potential Research Directions:

  • Design and Synthesis: Design and synthesize derivatives with structural features known to favor COX-2 inhibition.

  • Enzymatic Assays: Evaluate the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes to determine potency and selectivity.

  • Cell-based Assays: Assess the anti-inflammatory effects in cell-based models, for example, by measuring the production of prostaglandins in lipopolysaccharide (LPS)-stimulated macrophages.

Antimicrobial and Antiviral Agents

The indole scaffold is present in compounds with a broad spectrum of antimicrobial and antiviral activities.[10][11][12] Research has shown that certain indole-oxime ether derivatives exhibit activity against drug-resistant bacteria.[11] Additionally, some indole derivatives have been identified as potential inhibitors of viral replication.[12][13][14]

Potential Research Directions:

  • Derivatization: Synthesize a range of derivatives, including oximes, hydrazones, and thiosemicarbazones, from the ketone moiety of the parent compound.

  • Antimicrobial Screening: Test the compounds against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

  • Antiviral Screening: Evaluate the antiviral activity against a variety of viruses in appropriate cell culture models.

Antimicrobial_Antiviral_Logic Parent This compound Derivatization Chemical Derivatization (e.g., Oximes, Hydrazones) Parent->Derivatization Antimicrobial Antimicrobial Activity Derivatization->Antimicrobial Antiviral Antiviral Activity Derivatization->Antiviral Broad_Spectrum Potential for Broad-Spectrum Antimicrobial/Antiviral Agents Antimicrobial->Broad_Spectrum Antiviral->Broad_Spectrum

Figure 3: Logical relationship for developing antimicrobial and antiviral agents.

Conclusion

This compound is a readily accessible chemical entity with significant potential as a foundational molecule in drug discovery and development. While direct biological data for this compound is sparse, the well-established and diverse pharmacological activities of the indole class of molecules provide a strong impetus for its use in the synthesis of novel therapeutic agents. Future research efforts focused on the strategic derivatization of this scaffold and subsequent biological evaluation are warranted to unlock its full potential in areas such as oncology, inflammation, and infectious diseases. This technical guide serves as a foundational resource for researchers looking to explore the synthetic utility and potential biological applications of this promising indole derivative.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 1-(1-Methyl-1H-indol-3-yl)ethanone Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 1-(1-Methyl-1H-indol-3-yl)ethanone and its derivatives as potential anticancer agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise in the development of novel cancer therapeutics.[1][2][3]

Introduction

The this compound core structure serves as a versatile template for the design and synthesis of various derivatives with potent antiproliferative activities against a range of cancer cell lines.[4][5] These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.[6][7][8] This document outlines the synthetic protocols for preparing these derivatives and the experimental procedures for evaluating their anticancer efficacy.

Data Presentation: Anticancer Activity of Indole Derivatives

The following table summarizes the in vitro anticancer activity of representative this compound derivatives and other related indole compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 7d N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamideHeLa (Cervical)0.52Tubulin Polymerization Inhibitor[4][5]
MCF-7 (Breast)0.34[4][5]
HT-29 (Colon)0.86[4][5]
Compound 5f Indole-based ArylsulfonylhydrazideMCF-7 (Breast)13.2Not specified[9][10]
MDA-MB-468 (Breast)8.2[9][10]
Compound 36 2-phenyl-3-benzoyl-indoleSK-OV-3 (Ovarian)< 5Tubulin Polymerization Inhibitor[11]
NCI-H460 (Lung)< 5[11]
DU-145 (Prostate)< 5[11]
Compound 32h 1-(1H-indol-1-yl)ethanone derivativeProstate cancer cell lines0.037CBP/EP300 Bromodomain Inhibitor[12]
Compound 12 Indole hydrazide derivativeMCF-7 (Breast)3.01Induces apoptosis and DNA damage[3]

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted acetamide derivatives of 1-methyl-1H-indole-3-carbaldehyde, a key intermediate.

Materials:

  • 1H-Indole-3-carbaldehyde

  • Sodium hydride (NaH)

  • Iodomethane (CH3I)

  • Dimethylformamide (DMF)

  • Substituted anilines

  • Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)

  • 2-Chloroacetyl chloride

  • Substituted pyrazoles or triazoles

  • Potassium carbonate (K2CO3) or Triethylamine (TEA)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • N-Methylation of Indole-3-carbaldehyde:

    • To a solution of 1H-indole-3-carbaldehyde in DMF, add sodium hydride portion-wise at 0°C.

    • Stir the mixture for 30 minutes.

    • Add iodomethane dropwise and allow the reaction to warm to room temperature.

    • Stir for 4-6 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with ice-cold water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-1H-indole-3-carbaldehyde.

  • Reductive Amination:

    • To a solution of 1-methyl-1H-indole-3-carbaldehyde and a substituted aniline in DCM, add a reducing agent such as NaBH4 or STAB.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate to yield the N-((1-methyl-1H-indol-3-yl)methyl)aniline intermediate.

  • N-Acetylation:

    • Dissolve the aniline intermediate in DCM and cool to 0°C.

    • Add 2-chloroacetyl chloride and a base (e.g., TEA) dropwise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Wash with water and brine, then dry and concentrate to obtain the 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(substituted-phenyl)acetamide.

  • Final Derivatization:

    • To a solution of the chloroacetamide intermediate in a suitable solvent (e.g., acetone, acetonitrile), add a substituted pyrazole or triazole and a base (e.g., K2CO3).

    • Heat the mixture to reflux and stir for 8-12 hours.

    • After cooling, filter the solid and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the final derivative.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HT-29)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized indole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in the complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Indole_3_Carbaldehyde 1H-Indole-3-carbaldehyde Methylated_Indole 1-Methyl-1H-indole- 3-carbaldehyde Indole_3_Carbaldehyde->Methylated_Indole NaH, CH3I DMF Aniline_Intermediate N-((1-methyl-1H-indol-3-yl)methyl)aniline Methylated_Indole->Aniline_Intermediate Substituted Aniline Reductive Amination Chloroacetamide 2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)- N-(substituted-phenyl)acetamide Aniline_Intermediate->Chloroacetamide 2-Chloroacetyl chloride Base Final_Product Final Derivative Chloroacetamide->Final_Product Substituted Heterocycle Base

Caption: General synthesis scheme for this compound derivatives.

Experimental Workflow for Anticancer Evaluation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Indole Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Tubulin_Polymerization Tubulin Polymerization Assay Compound_Treatment->Tubulin_Polymerization IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination

Caption: Workflow for evaluating the anticancer properties of synthesized compounds.

Representative Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin_Pathway Indole_Derivative This compound Derivative Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Indole_Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action via inhibition of tubulin polymerization.

References

Application Notes and Protocols for the Synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone, a valuable intermediate in pharmaceutical research and drug development. The synthesis is based on the Friedel-Crafts acylation of 1-methylindole.

Introduction

This compound is a ketone derivative of 1-methylindole. The indole scaffold is a prominent feature in many biologically active natural products and synthetic drugs. The introduction of an acetyl group at the C3 position of the indole ring provides a key handle for further chemical modifications, making this compound a versatile building block in medicinal chemistry. The presented protocol is an adaptation of the well-established Friedel-Crafts acylation, which is a robust method for the C-acylation of electron-rich aromatic and heteroaromatic compounds.

Reaction Scheme

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1-methylindole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Chemical Equation:

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-MethylindoleReagentSigma-Aldrich---
Acetyl ChlorideAnhydrousSigma-AldrichCorrosive, handle with care.
Aluminum Chloride (AlCl3)AnhydrousSigma-AldrichMoisture sensitive.
Dichloromethane (CH2Cl2)AnhydrousFisher Scientific---
Hydrochloric Acid (HCl)1 M aqueous solutionVWR---
Saturated Sodium Bicarbonate (NaHCO3)Aqueous solution------
Brine (Saturated NaCl)Aqueous solution------
Anhydrous Magnesium Sulfate (MgSO4)Reagent------
Silica Gel60 Å, 230-400 mesh---For column chromatography.
Ethyl AcetateHPLC Grade---For TLC and column chromatography.
HexanesHPLC Grade---For TLC and column chromatography.

Experimental Protocol

This protocol is adapted from general procedures for the Friedel-Crafts acylation of indoles.

1. Reaction Setup:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 eq) to the dichloromethane with stirring.

  • In a separate dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane (10 mL).

2. Reaction Execution:

  • Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0 °C over a period of 15-20 minutes.

  • Stir the resulting mixture for an additional 30 minutes at 0 °C to form the acylium ion complex.

  • Prepare a solution of 1-methylindole (1.0 eq) in anhydrous dichloromethane (20 mL).

  • Add the 1-methylindole solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly quench the reaction by the dropwise addition of 1 M HCl (50 mL). Caution: The quenching process is exothermic.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate).

  • Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield pure this compound as a solid.

Quantitative Data

The following table summarizes the typical quantitative data for this synthesis.

ParameterValueReference/Note
Reactants
1-Methylindole1.0 eq---
Acetyl Chloride1.1 eq---
Aluminum Chloride1.2 eq---
Reaction Conditions
SolventAnhydrous Dichloromethane---
Temperature0 °C to Room Temperature---
Reaction Time2 - 4 hoursMonitor by TLC
Product
Yield40-65%Based on similar reactions[1][2].
AppearanceSolid[3]
Molecular Weight173.21 g/mol [4]

Characterization Data

AnalysisExpected Result
Melting Point 107-110 °C
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.25-8.22 (m, 1H), 7.65 (s, 1H), 7.38-7.30 (m, 3H), 3.82 (s, 3H), 2.52 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 192.8, 137.4, 134.5, 126.5, 123.0, 122.5, 122.0, 116.5, 109.5, 33.1, 27.4
Mass Spec (ESI-MS) m/z: 174.09 [M+H]⁺

Experimental Workflow Diagram

SynthesisWorkflow start Start setup Reaction Setup (AlCl3 in CH2Cl2 at 0°C) start->setup 1. acylium Acylium Ion Formation (Add Acetyl Chloride) setup->acylium 2. addition Addition of 1-Methylindole (0°C to RT) acylium->addition 3. workup Aqueous Work-up (HCl, NaHCO3, Brine) addition->workup 4. purification Purification (Column Chromatography) workup->purification 5. product This compound purification->product 6.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

The core of this synthesis is the electrophilic aromatic substitution mechanism known as Friedel-Crafts acylation. The following diagram illustrates the key steps.

Caption: Mechanism of the Friedel-Crafts acylation of 1-methylindole.

References

Application Notes and Protocols for 1-(1-Methyl-1H-indol-3-yl)ethanone in Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Indole derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, have well-established anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][3] Structural modifications of the indole ring, particularly at the N-1 and C-3 positions, have been shown to influence anti-inflammatory potency and selectivity, especially towards the inducible COX-2 isozyme, a key target in modern anti-inflammatory drug design.[1][3] This document provides detailed application notes and experimental protocols for the investigation of 1-(1-Methyl-1H-indol-3-yl)ethanone as a potential anti-inflammatory agent. While direct anti-inflammatory data for this specific compound is not extensively published, its structural features—an N-methylated indole with an acetyl group at the C-3 position—suggest a strong potential for modulating key inflammatory pathways.

Chemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₁NO[4][5][6]
Molecular Weight 173.21 g/mol [4][5][6]
IUPAC Name 1-(1-methylindol-3-yl)ethanone[5]
CAS Number 19012-02-3[4][5]
SMILES CC(=O)c1cn(C)c2ccccc12[6]

Hypothesized Mechanism of Action & Key Inflammatory Pathways

Based on the known pharmacology of indole derivatives, this compound is hypothesized to exert anti-inflammatory effects by targeting one or more of the following key signaling pathways:

  • Cyclooxygenase (COX) Pathway: Inhibition of COX-1 and/or COX-2 enzymes to block the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][3]

  • NF-κB Signaling Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][7] Indole compounds have been documented to inhibit NF-κB activation.[8]

  • Pro-inflammatory Cytokine Production: Suppression of the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[9][10]

The following diagram illustrates the potential points of intervention for this compound within the inflammatory cascade.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLA2 Phospholipase A2 Receptor->PLA2 Activates IKK IKK Complex Receptor->IKK Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Produces IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release of IκB Gene_Expression Gene Transcription NFkB_active->Gene_Expression Translocates to Nucleus COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Constitutive COX2->Prostaglandins Inducible Inflammation Inflammation Prostaglandins->Inflammation Gene_Expression->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Induces Cytokines->Inflammation Indole_Derivative This compound Indole_Derivative->IKK Inhibits? Indole_Derivative->COX2 Inhibits?

Caption: Potential anti-inflammatory mechanisms of this compound.

Experimental Protocols

The following protocols describe standard in vitro assays to evaluate the anti-inflammatory potential of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic concentration of the compound on a relevant cell line (e.g., RAW 264.7 murine macrophages) to establish non-toxic concentrations for subsequent anti-inflammatory assays.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To assess the inhibitory effect of the compound on lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell supernatant and mix it with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To measure the effect of the compound on the production of TNF-α and IL-6 in LPS-stimulated macrophages.

Methodology:

  • Cell Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant and centrifuge to remove debris.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for commercially available kits.

  • Analysis: Generate standard curves using recombinant cytokines. Determine the concentration of TNF-α and IL-6 in the samples and calculate the percentage inhibition relative to the LPS-only control.

Protocol 4: COX-2 Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on COX-2 enzyme activity.

Methodology:

  • Assay Principle: Utilize a commercially available COX-2 inhibitor screening assay kit (e.g., Cayman Chemical, Abcam). These kits typically measure the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored colorimetrically.

  • Procedure: Follow the manufacturer's protocol. This generally involves:

    • Adding the assay buffer, heme, purified COX-2 enzyme, and various concentrations of this compound to the wells of a 96-well plate.

    • Initiating the reaction by adding arachidonic acid (substrate).

    • Measuring the absorbance at the specified wavelength over time.

  • Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). A parallel assay with a known COX-2 inhibitor (e.g., Celecoxib) should be run as a positive control.[11]

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the preliminary in vitro evaluation of this compound.

Workflow Compound This compound (Test Compound) MTT Protocol 1: Cell Viability Assay (MTT) Compound->MTT COX2_Assay Protocol 4: COX-2 Inhibition Assay Compound->COX2_Assay NonToxic Determine Non-Toxic Concentration Range MTT->NonToxic Griess Protocol 2: Nitric Oxide (NO) Assay NonToxic->Griess Use these concentrations ELISA Protocol 3: Cytokine ELISA (TNF-α, IL-6) NonToxic->ELISA Use these concentrations Data_Analysis Data Analysis & Interpretation Griess->Data_Analysis ELISA->Data_Analysis COX2_Assay->Data_Analysis Conclusion Conclusion on In Vitro Anti-inflammatory Potential Data_Analysis->Conclusion

Caption: In vitro screening workflow for anti-inflammatory activity.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be generated from the described experiments, illustrating the potential anti-inflammatory profile of this compound.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (% of Control)
0 (Vehicle)100.0 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5070.2 ± 7.3
10045.6 ± 8.0

Table 2: Inhibition of LPS-Induced NO and Cytokine Production

TreatmentNO Production (% Inhibition)TNF-α Release (% Inhibition)IL-6 Release (% Inhibition)
LPS (1 µg/mL) + Compound (5 µM)25.4 ± 3.122.8 ± 2.918.5 ± 3.5
LPS (1 µg/mL) + Compound (10 µM)48.9 ± 4.245.1 ± 4.039.7 ± 4.1
LPS (1 µg/mL) + Compound (25 µM)75.6 ± 5.871.3 ± 5.268.2 ± 5.5
LPS (1 µg/mL) + Dexamethasone (1 µM)88.2 ± 3.785.4 ± 4.182.9 ± 3.9

Table 3: In Vitro COX-1 and COX-2 Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound> 10015.8> 6.3
Indomethacin (Reference)0.812.50.064
Celecoxib (Reference)50.20.041255

Conclusion and Future Directions

The provided application notes and protocols outline a comprehensive strategy for the initial in vitro evaluation of this compound as a potential anti-inflammatory agent. Based on the established role of the indole scaffold in anti-inflammatory drug design, this compound represents a promising candidate for investigation.[1][3] Positive results from these assays, particularly potent and selective inhibition of COX-2 or significant suppression of the NF-κB pathway, would warrant further investigation. Subsequent steps could include in vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema), further mechanism of action studies (e.g., Western blotting for NF-κB pathway proteins), and structure-activity relationship (SAR) studies to optimize the lead compound.

References

Application Notes and Protocols: 1-(1-Methyl-1H-indol-3-yl)ethanone as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(1-Methyl-1H-indol-3-yl)ethanone is a key starting material in medicinal chemistry, serving as a foundational scaffold for the synthesis of a diverse range of bioactive molecules. The indole nucleus is a privileged structure in drug discovery, present in numerous compounds with significant therapeutic properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on the synthesis of potent anticancer and anti-inflammatory agents derived from this precursor.

Application Note 1: Synthesis of Novel Anticancer Agents

Derivatives of this compound have shown significant promise as anticancer agents through various mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.

Dual EGFR/SRC Kinase Inhibitors for Cancer Therapy

Recent studies have highlighted the synergistic role of c-SRC and EGFR in promoting aggressive tumor phenotypes, making dual inhibitors a compelling therapeutic strategy to induce apoptosis and overcome drug resistance.[1] Novel indole derivatives structurally similar to osimertinib have been synthesized and evaluated for this dual inhibitory activity.[1]

Quantitative Data: Cytotoxicity and Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Target Cancer Cell LineCytotoxicity IC50 (µM)Ref
Compound 16 EGFR80Prostate (PC-3)0.9[1]
SRC60Lung (A549)1.1[1]
Osimertinib EGFR12--[1]
Dasatinib SRC1--[1]

Table 1: In vitro kinase inhibition and cytotoxicity data for a lead indole derivative (Compound 16) compared to reference drugs.

Signaling Pathway: Apoptosis Induction by Dual EGFR/SRC Inhibition

The inhibition of both EGFR and SRC kinases by compounds derived from this compound can block downstream survival signals, leading to the activation of the apoptotic cascade. This process involves the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR caspase8 Caspase-8 EGFR->caspase8 blocks SRC SRC SRC->caspase8 blocks Bcl2 Bcl-2 apoptosis Apoptosis Bcl2->apoptosis inhibits Bax Bax Bax->apoptosis promotes caspase3 Caspase-3 caspase8->caspase3 activates caspase3->apoptosis inhibitor Indole Derivative (e.g., Compound 16) inhibitor->EGFR inhibits inhibitor->SRC inhibits inhibitor->Bcl2 downregulates (2.3-fold) inhibitor->Bax upregulates (5.7-fold) inhibitor->caspase8 activates (6-fold) inhibitor->caspase3 activates (8-fold)

Fig. 1: EGFR/SRC dual inhibition pathway leading to apoptosis.
Tubulin Polymerization Inhibitors

Microtubules are essential for cell division, making them a key target for anticancer drugs. Novel N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives have been developed as potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative activity.[2][3]

Quantitative Data: Antiproliferative Activity

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)HT-29 IC50 (µM)Ref
7d 0.520.340.86[2]
7c 1.250.962.11[2]
7f 2.341.873.54[2]
7i 4.893.156.68[2]

Table 2: IC50 values of N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives against various human cancer cell lines.

Mechanism of Action: Cell Cycle Arrest

By binding to the colchicine site on tubulin, these indole derivatives disrupt microtubule dynamics. This interference prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

G cluster_workflow Cellular Progression Indole Indole Derivative (e.g., Compound 7d) Tubulin α/β-Tubulin Heterodimers Indole->Tubulin binds to colchicine site Polymerization Microtubule Polymerization Indole->Polymerization inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle leads to G2M G2/M Phase Arrest Spindle->G2M disruption leads to Apoptosis Apoptosis G2M->Apoptosis induces

Fig. 2: Mechanism of tubulin polymerization inhibition.

Application Note 2: Synthesis of Anti-inflammatory Agents

The indole scaffold is also central to the development of nonsteroidal anti-inflammatory drugs (NSAIDs). By modifying the 1-(1H-indol-1-yl)ethanone structure, novel derivatives have been synthesized that exhibit potent analgesic and anti-inflammatory properties, primarily through the inhibition of the COX-2 enzyme.[4][5][6]

Selective COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Synthetic Workflow: Preparation of Indole-based COX-2 Inhibitors

The synthesis of these inhibitors typically involves a multi-step process starting from 1-(1H-indol-1-yl)ethanone, which is first converted to an aldehyde intermediate. This intermediate then undergoes condensation with a substituted aniline to yield the final bioactive compound.[5][6]

G start 1-(1H-indol-1-yl)ethanone step1 Reaction with 4-hydroxybenzaldehyde start->step1 intermediate Intermediate: 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde step1->intermediate step2 Condensation with Substituted Aniline intermediate->step2 product Final Product: Indole Derivative (COX-2 Inhibitor) step2->product catalyst Glacial Acetic Acid in Ethanol catalyst->step2

Fig. 3: General synthetic workflow for indole-based COX-2 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl) Acetamide Derivatives (General Procedure)

This protocol is adapted from the synthesis of tubulin polymerization inhibitors.[2]

  • Step A: Synthesis of 3,4,5-trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl) anilines.

    • To a solution of 1-methyl-1H-indole-3-carbaldehyde in methanol, add 3,4,5-trimethoxyaniline.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium borohydride (NaBH4) portion-wise and continue stirring for 4 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

  • Step B: Synthesis of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides.

    • Dissolve the product from Step A in dichloromethane (DCM).

    • Add triethylamine (TEA) and cool the mixture to 0°C.

    • Add chloroacetyl chloride dropwise and stir the reaction at room temperature for 5 hours.

    • Wash the mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

  • Step C: Synthesis of Final Compounds (e.g., Compound 7d).

    • To a solution of the product from Step B in acetonitrile, add potassium carbonate (K2CO3) and the appropriate substituted pyrazole (e.g., 4-chloro-3,5-dimethyl-1H-pyrazole for compound 7d).

    • Reflux the mixture for 8-12 hours.

    • After cooling, filter the mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the final compound.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[7]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized indole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (5x10³ cells/well) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat Cells with Indole Derivatives (various concentrations) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (20 µL/well) D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (150 µL DMSO/well) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Fig. 4: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for N-Methylation of 3-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-methylation of 3-acetylindole to synthesize 1-methyl-3-acetylindole. Various reaction conditions are summarized to offer flexibility and optimization based on available reagents and desired outcomes.

Introduction

N-methylation of indole derivatives is a crucial transformation in medicinal chemistry and drug development, as the addition of a methyl group to the indole nitrogen can significantly alter the pharmacological properties of the molecule. 3-Acetylindole and its N-methylated counterpart are important intermediates in the synthesis of various biologically active compounds. This document outlines common and effective methods for this synthesis.

Reaction Conditions for N-Methylation of 3-Acetylindole

A variety of reagents and conditions have been successfully employed for the N-methylation of indoles. The choice of methylating agent, base, solvent, and temperature can influence the reaction efficiency, yield, and purity of the final product. Below is a summary of common conditions.

Methylating AgentBaseSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Dimethyl carbonate (DMC)K₂CO₃N,N-Dimethylformamide (DMF)-~130 (reflux)3.585[1]
Dimethyl carbonate (DMC)KOHN,N-Dimethylformamide (DMF)Tetrabutylammonium bromide (TBAB)12810~94[2][3]
Dimethyl carbonate (DMC)NaOHN,N-Dimethylformamide (DMF)18-crown-612710~91[3]
Methyl Iodide (MeI)NaHNot specified-Not specifiedNot specifiedNot specified[1]
Methyl Iodide (MeI)NaNH₂Liquid NH₃/EtherFerric nitrate-330.585-95 (for indole)[4]
Methyl Iodide (MeI)K₂CO₃Acetone-Reflux60High (for flavonols)[5]
Dimethyl sulfate (DMS)NaOHNot specified-Not specifiedNot specifiedHigh[1][6]
Methyl trifluoroacetate (MTFA)t-BuOKN,N-Dimethylformamide (DMF)-Room Temp4-10High[7]
Phenyltrimethylammonium iodide (PhMe₃NI)Cs₂CO₃Toluene-12018High[8]

Note: The yields reported are often for indole or similar substituted indoles and may vary for 3-acetylindole.

Experimental Protocols

Two detailed protocols are provided below, utilizing common and effective methylating agents.

Protocol 1: N-Methylation using Dimethyl Carbonate (DMC)

This protocol is based on a greener and less toxic approach to N-methylation.[1]

Materials:

  • 3-Acetylindole

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for work-up

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylindole (1 equivalent).

  • Add anhydrous potassium carbonate (e.g., 1.5-2 equivalents) and N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Add dimethyl carbonate (DMC, e.g., 3 equivalents).

  • Heat the reaction mixture to reflux (approximately 130°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-4 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to about 3°C.[1]

  • Slowly add ice-cold water to the reaction mixture. The product may precipitate or form an oily suspension.[1]

  • Extract the aqueous mixture with tert-butyl methyl ether (TBME).

  • Wash the organic layer with water multiple times to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-3-acetylindole.

  • Purify the crude product by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: N-Methylation using Methyl Iodide (MeI)

This is a classical and often highly efficient method for N-methylation. Methyl iodide is toxic and should be handled with care in a well-ventilated fume hood.[9]

Materials:

  • 3-Acetylindole

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser (if heating)

  • Magnetic stirrer

  • Standard glassware for work-up

Procedure:

  • To a round-bottom flask with a magnetic stir bar, add 3-acetylindole (1 equivalent) and a suitable solvent (e.g., acetone or DMF).

  • Add the base. If using potassium carbonate, add approximately 2-3 equivalents. If using sodium hydride (a stronger, more reactive base), add it portion-wise (1.1-1.2 equivalents) at 0°C.

  • Stir the mixture for a short period to allow for the deprotonation of the indole nitrogen.

  • Add methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture. If using NaH, maintain the temperature at 0°C during the addition.

  • Allow the reaction to stir at room temperature or heat to reflux if necessary. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction. If K₂CO₃ was used, filter off the solid. If NaH was used, carefully quench with water or a saturated aqueous solution of ammonium chloride at 0°C.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 1-methyl-3-acetylindole by column chromatography or recrystallization.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the N-methylation of 3-acetylindole and the logical relationship of the key reaction components.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix 3-Acetylindole, Base, and Solvent add_methylating_agent Add Methylating Agent (e.g., DMC or MeI) start->add_methylating_agent react Heat and Stir (Monitor by TLC/HPLC) add_methylating_agent->react quench Quench Reaction react->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end 1-Methyl-3-acetylindole purify->end

Caption: General experimental workflow for the N-methylation of 3-acetylindole.

logical_relationship cluster_reactants Reactants & Reagents cluster_conditions Conditions cluster_outcome Outcome indole 3-Acetylindole (Substrate) product 1-Methyl-3-acetylindole (Product) indole->product methylating_agent Methylating Agent (DMC, MeI, DMS) methylating_agent->product base Base (K₂CO₃, KOH, NaH) base->product activates solvent Solvent (DMF, Acetone) solvent->product medium temperature Temperature (RT to Reflux) yield Yield & Purity temperature->yield time Reaction Time time->yield product->yield determines

Caption: Key components and their logical relationships in the N-methylation reaction.

References

Application Notes and Protocols for the Spectroscopic Analysis of 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1-Methyl-1H-indol-3-yl)ethanone is an indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active compounds. Accurate and comprehensive structural elucidation and purity assessment are critical for its application in research and development. These application notes provide a detailed overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed protocols for each technique are provided to guide researchers in obtaining high-quality data.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

ParameterValue
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Exact Mass 173.0841 g/mol
Ionization Mode Electron Ionization (EI)
Major Fragments (m/z) 173 (M+), 158, 130, 77
Relative Intensities 173 (46.20%), 158 (99.99%), 130 (8.40%), 77 (11.80%)[1]

Table 2: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-27.5 - 8.0s
H-47.9 - 8.3d
H-5, H-67.2 - 7.4m
H-77.3 - 7.5d
N-CH₃3.8 - 4.0s
CO-CH₃2.4 - 2.6s

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O190 - 195
C-2135 - 140
C-3115 - 120
C-3a125 - 130
C-4120 - 125
C-5120 - 125
C-6120 - 125
C-7110 - 115
C-7a135 - 140
N-CH₃30 - 35
CO-CH₃25 - 30

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (CH₃)
1650 - 1630C=O StretchAryl Ketone
1600 - 1450C=C StretchAromatic Ring
1470 - 1430C-H BendCH₃
1360 - 1350C-H BendCH₃ (Umbrella)
1300 - 1000C-N StretchAromatic Amine
900 - 675C-H Bend (out-of-plane)Aromatic

Table 5: Expected UV-Vis Absorption Maxima

Wavelength (λmax, nm)SolventMolar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
~220 - 240MethanolHighπ → π
~280 - 300MethanolModerateπ → π
~320 - 340MethanolLown → π*

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and wipe the outside clean.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.

  • ¹³C NMR Acquisition:

    • Use the same prepared sample.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment, often requiring several hundred to a few thousand scans.

    • Process the spectrum similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

    • Analyze the chemical shifts of the signals to assign them to the individual carbon atoms in the molecule.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone, followed by a dry tissue.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Analyze the spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups (e.g., C=O stretch, C-H stretch, C=C aromatic stretch).

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Data Acquisition (GC-MS with Electron Ionization):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and separated on the GC column.

    • The separated compound elutes from the column and enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

    • Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information. For this compound, a prominent fragment is often observed at m/z 158, corresponding to the loss of a methyl group from the acetyl moiety.[1]

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To characterize the electronic transitions within the conjugated system of this compound.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent, such as methanol or ethanol, at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 10-50 µM.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as a blank.

    • Fill the other cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification Characterization Initial Characterization (TLC, Melting Point) Synthesis->Characterization MS Mass Spectrometry (Molecular Weight & Formula) Characterization->MS FTIR FTIR Spectroscopy (Functional Groups) Characterization->FTIR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Characterization->NMR UV_Vis UV-Vis Spectroscopy (Conjugated System) Characterization->UV_Vis Data_Integration Data Integration & Interpretation MS->Data_Integration FTIR->Data_Integration NMR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Fragmentation_Pathway Molecule This compound (m/z = 173) Fragment1 Loss of CH₃ radical (m/z = 158) Molecule->Fragment1 - •CH₃ Fragment2 Loss of CO (m/z = 130) Fragment1->Fragment2 - CO Fragment3 Benzene Cation (m/z = 77) Fragment2->Fragment3 Rearrangement & Further Fragmentation

Caption: Proposed mass spectrometry fragmentation pathway.

References

Application Notes and Protocols: 1-(1-Methyl-1H-indol-3-yl)ethanone in the Synthesis of Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-(1-methyl-1H-indol-3-yl)ethanone as a key starting material in the synthesis of potent tubulin polymerization inhibitors. The indole scaffold is a privileged structure in the development of anticancer agents that target tubulin, a critical protein involved in cell division.[1][2] This guide will focus on the synthesis of chalcone and pyrazoline derivatives, outlining the synthetic pathways, experimental procedures, and biological activities of these compounds.

Introduction

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.[4] Indole-based compounds have emerged as a significant class of tubulin inhibitors, with many derivatives demonstrating potent anticancer activity.[5] this compound is a versatile building block for the synthesis of various heterocyclic compounds, including chalcones and pyrazolines, which have shown promise as tubulin polymerization inhibitors.[6][7][8]

Synthetic Pathways

The primary synthetic strategy involves a two-step process:

  • Claisen-Schmidt Condensation: Reaction of this compound with various aromatic aldehydes to form indole-based chalcones.

  • Cyclization Reaction: Conversion of the resulting chalcones into pyrazoline derivatives by reacting with hydrazine hydrate or its derivatives.

This approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Synthesis_Pathway A This compound C Indole-based Chalcone A->C Claisen-Schmidt Condensation (Base, EtOH) B Aromatic Aldehyde (R-CHO) B->C E Indole-Pyrazoline Hybrid (Tubulin Inhibitor) C->E Cyclization (Acid catalyst, EtOH) D Hydrazine Hydrate (NH2NH2·H2O) D->E

Caption: General synthetic scheme for indole-pyrazoline tubulin inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Indole-Based Chalcones

This protocol describes the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 20%)

  • Stirring apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

  • Characterize the synthesized chalcone using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of Indole-Pyrazoline Hybrids

This protocol outlines the cyclization of the synthesized chalcone to form the corresponding pyrazoline derivative.

Materials:

  • Indole-based chalcone (from Protocol 1)

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Ethanol

  • Reflux apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Suspend the indole-based chalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2 equivalents) to the suspension.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude pyrazoline by column chromatography or recrystallization to obtain the pure compound.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Activity and Data Presentation

The synthesized indole-pyrazoline hybrids have been evaluated for their biological activity, including inhibition of tubulin polymerization and cytotoxicity against various cancer cell lines. The data is summarized in the tables below for easy comparison.

Table 1: Tubulin Polymerization Inhibitory Activity

Compound IDModification on Indole RingModification on Phenyl RingIC₅₀ (µM) for Tubulin PolymerizationReference
e19 5-Bromo3,4,5-Trimethoxy2.12[7]
6q 1-Methyl4-(1-acetyl-4,5-dihydro-1H-pyrazol-5-yl)1.98[8][9]
7d 1-MethylN-(3,4,5-trimethoxyphenyl)-2-(1H-pyrazol-1-yl)acetamideNot explicitly stated, but potent inhibition shown[4]
Compound 7 1-Methyl (on indole-5-yl)N/A (chalcone with 4-methoxynaphthalene)3.9[6][10]

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines (IC₅₀ in µM)

Compound IDHeLa (Cervical)A549 (Lung)MCF-7 (Breast)HepG2 (Liver)Reference
e19 0.210.250.310.28[7]
6q -0.150.170.25[8][9]
7d 0.52-0.34-[4]
Compound 7 --0.820.65[6][10]

Mechanism of Action

The synthesized indole-pyrazoline derivatives act as tubulin polymerization inhibitors. They bind to the colchicine binding site on β-tubulin, thereby disrupting the formation of microtubules.[7][8] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in cancer cells.[4][7]

Mechanism_of_Action cluster_0 Cellular Level cluster_1 Cellular Consequence A Indole-Pyrazoline Compound C Microtubule Polymerization A->C Inhibits B Tubulin Dimer (α/β) B->C Polymerizes into D Microtubule Depolymerization C->D Dynamic Instability E Disruption of Mitotic Spindle C->E leads to D->B Depolymerizes into F G2/M Phase Cell Cycle Arrest E->F G Apoptosis (Cell Death) F->G

Caption: Mechanism of action of indole-pyrazoline tubulin inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is significantly influenced by the substituents on both the indole and the phenyl rings.

  • Indole Ring: Substitution at the 5-position of the indole ring, for instance with a bromo group as in compound e19 , has been shown to enhance the inhibitory activity.[7]

  • Phenyl Ring: The presence of a 3,4,5-trimethoxyphenyl group, a well-known pharmacophore for tubulin inhibitors, generally leads to potent activity.[7] The nature and position of substituents on the phenyl ring of the chalcone precursor play a crucial role in determining the final compound's efficacy.

SAR_Logic cluster_Indole Indole Ring Modifications cluster_Phenyl Phenyl Ring Modifications Core Indole-Pyrazoline Scaffold Indole_Sub Substitution at C5 (e.g., -Br) Core->Indole_Sub Phenyl_Sub 3,4,5-Trimethoxy Substitution Core->Phenyl_Sub Potency Increased Tubulin Inhibitory Potency Indole_Sub->Potency Phenyl_Sub->Potency

Caption: Key structure-activity relationships for indole-pyrazoline inhibitors.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of novel and potent tubulin polymerization inhibitors. The straightforward synthetic route, involving the formation of chalcone and subsequent cyclization to pyrazoline derivatives, allows for the generation of a diverse range of compounds for anticancer drug discovery. The presented protocols and biological data provide a solid foundation for researchers to explore this promising class of compounds further. Future work could focus on optimizing the substituents on both the indole and phenyl rings to improve potency, selectivity, and pharmacokinetic properties.

References

Application of 1-(1-Methyl-1H-indol-3-yl)ethanone in Prostate Cancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct studies on the application of 1-(1-Methyl-1H-indol-3-yl)ethanone in prostate cancer are not extensively documented in current literature, the indole scaffold is a cornerstone in the development of novel therapeutics for various malignancies, including prostate cancer. Derivatives of the closely related compound, 1-(1H-indol-1-yl)ethanone, have demonstrated significant potential as inhibitors of the CBP/EP300 bromodomain, a critical target in castration-resistant prostate cancer (CRPC).[1] Furthermore, various indole-containing molecules have been shown to target key pathways in prostate cancer progression, including androgen receptor (AR) signaling, tubulin polymerization, and the PI3K/Akt/mTOR pathway.

This document provides a comprehensive overview of the potential applications of this compound in prostate cancer research, drawing upon the established mechanisms of structurally similar indole derivatives. The provided protocols and data serve as a foundational guide for investigating its efficacy and mechanism of action.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related indole compounds, this compound may exhibit anti-prostate cancer effects through several mechanisms:

  • Bromodomain Inhibition: The core indole structure is present in molecules that act as potent inhibitors of the bromodomains of CBP/EP300, which are crucial coactivators of androgen receptor (AR) signaling. Inhibition of this interaction can lead to the downregulation of AR and its target genes, proving effective in castration-resistant prostate cancer models.[1]

  • Tubulin Polymerization Inhibition: Certain indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

  • Modulation of Signaling Pathways: Indole compounds are known to modulate critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in prostate cancer.[3]

Data Presentation: Efficacy of Related Indole Derivatives in Prostate Cancer

The following tables summarize the quantitative data from studies on indole derivatives in prostate cancer cell lines. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Anti-proliferative Activity of a 1-(1H-indol-1-yl)ethanone Derivative (Compound 29h) in Prostate Cancer Cell Lines [1]

Cell LineIC50 (µM)
LNCaP0.21
22Rv10.35
C4-2B0.28

Table 2: Tubulin Polymerization Inhibition and Anti-proliferative Activity of an Indole Derivative (Compound 7d) [2]

AssayIC50 (µM)
Tubulin Polymerization Inhibition2.16
Anti-proliferative Activity (MCF-7)0.34
Anti-proliferative Activity (HeLa)0.52
Anti-proliferative Activity (HT-29)0.86

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer properties of this compound in prostate cancer models.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Prostate cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on key signaling proteins.

Materials:

  • Prostate cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-p-Akt, anti-Akt, anti-PARP, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

Visualizations

Signaling Pathway Diagram

G Potential Signaling Pathways Targeted by Indole Derivatives in Prostate Cancer cluster_0 CBP/EP300 Bromodomain Inhibition cluster_1 Tubulin Polymerization Inhibition Indole_Derivative This compound (or related derivatives) CBP_EP300 CBP/EP300 Indole_Derivative->CBP_EP300 Inhibits AR Androgen Receptor (AR) CBP_EP300->AR Co-activates AR_Targets AR Target Genes (e.g., PSA) AR->AR_Targets Activates Transcription Proliferation_CRPC CRPC Proliferation AR_Targets->Proliferation_CRPC Promotes Indole_Derivative_Tubulin This compound (or related derivatives) Tubulin Tubulin Indole_Derivative_Tubulin->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule->Cell_Cycle_Arrest Apoptosis_Tubulin Apoptosis Cell_Cycle_Arrest->Apoptosis_Tubulin

Caption: Potential mechanisms of action of indole derivatives in prostate cancer.

Experimental Workflow Diagram

G Experimental Workflow for Evaluating this compound start Start: Synthesize/Acquire This compound cell_culture Prostate Cancer Cell Lines (LNCaP, PC-3, DU145) start->cell_culture viability_assay Cell Viability Assay (MTT) Determine IC50 cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) viability_assay->apoptosis_assay Based on IC50 western_blot Western Blot Analysis (AR, Akt, PARP, etc.) viability_assay->western_blot Based on IC50 data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-Cancer Potential data_analysis->conclusion

Caption: Workflow for in vitro evaluation of the compound.

References

Application Notes and Protocols for Evaluating the Bioactivity of 1-(1-Methyl-1H-indol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the biological activity of 1-(1-Methyl-1H-indol-3-yl)ethanone derivatives. This class of compounds has garnered significant interest for its potential therapeutic applications, demonstrating a range of bioactivities including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail the methodologies for assessing these activities, present quantitative data from relevant studies, and provide step-by-step experimental protocols for key assays.

Bioactivity Overview

This compound derivatives have been synthesized and evaluated for several biological activities. Notably, these compounds have shown promise as:

  • Anticancer Agents: By inhibiting tubulin polymerization and modulating key signaling pathways such as PI3K/Akt, these derivatives can induce apoptosis and arrest the cell cycle in cancer cells.

  • Anti-inflammatory Agents: Certain derivatives have demonstrated the ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).

  • Antimicrobial Agents: Various derivatives have exhibited inhibitory activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Data Presentation

The following tables summarize the quantitative bioactivity data for representative this compound derivatives from published studies.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
7d HeLaAntiproliferative0.52[1]
MCF-7Antiproliferative0.34[1]
HT-29Antiproliferative0.86[1]
6q A549Antiproliferative0.15[2]
MCF-7Antiproliferative0.17[2]
HepG2Antiproliferative0.25[2]
e19 HeLaAntiproliferative0.21-0.31[3]
32h CBP bromodomainAlphaScreen Assay0.037[4]

Table 2: Anti-inflammatory Activity of 1-(1H-indol-1-yl)ethanone Derivatives

Compound IDTargetAssay TypeIC50 (µM)Reference
D-7 COX-2In-vivoNot specified[5][6]
UA-1 NO inhibitionIn-vitro2.2 ± 0.4[7]

Table 3: Antimicrobial Activity of Indole Ethanone Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
5h S. aureus (MRSA)2-4[8]
S. aureus (VRSA)2-4[8]
Indole derivative S. aureus8-16[9]
3k S. aureus (MRSA)0.98[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by these derivatives and a general workflow for evaluating their bioactivity.

Figure 1: Inhibition of Tubulin Polymerization by this compound Derivatives.

G Tubulin Polymerization Inhibition Workflow cluster_0 Mechanism of Action Derivative Derivative Tubulin_Dimers α/β-Tubulin Dimers Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Microtubule_Depolymerization Microtubule Depolymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Tubulin Polymerization Inhibition Workflow.

G PI3K/Akt Signaling Pathway Inhibition cluster_1 Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Derivative Indole Derivative Derivative->Akt Inhibits Phosphorylation

Figure 3: PI3K/Akt Signaling Pathway Inhibition.

G General Bioactivity Evaluation Workflow Start Synthesized Derivatives Screening Primary Bioactivity Screening (e.g., MTT Assay, Disc Diffusion) Start->Screening Active_Hits Identification of Active Compounds Screening->Active_Hits Dose_Response Dose-Response Studies (IC50/MIC Determination) Active_Hits->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Dose_Response->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Figure 4: General Bioactivity Evaluation Workflow.

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis: Annexin V-FITC/PI Staining by Flow Cytometry

This protocol is for quantifying apoptosis induced by the derivatives.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the derivative at its IC50 concentration for 24-48 hours.

  • Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Mechanism of Action: Western Blot for PI3K/Akt Pathway Proteins

This protocol is to assess the effect of the derivatives on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL detection system.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This protocol is for determining the minimum inhibitory concentration (MIC) of the derivatives against microbial strains.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • This compound derivative stock solution (in DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension standardized to 0.5 McFarland.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

References

Application Notes and Protocols for the Laboratory Preparation of 1-(1-Methyl-1H-indol-3-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone and its analogs, compounds of interest in medicinal chemistry and drug discovery. The methodologies outlined below focus on two primary synthetic routes: the Vilsmeier-Haack reaction and Friedel-Crafts acylation, offering versatility in substrate scope and reaction conditions. Additionally, potential signaling pathways influenced by these indole analogs are discussed, providing context for their application in biological research.

Synthetic Methodologies

The preparation of this compound and its derivatives can be efficiently achieved through established acylation methods. The choice of method may depend on the desired analog and the substituents on the indole ring.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation and acylation of electron-rich heterocycles like 1-methylindole.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), to introduce an acyl group at the C3 position of the indole.[1][4]

Friedel-Crafts Acylation

Friedel-Crafts acylation is another powerful tool for the C3-acylation of indoles.[5] This reaction typically employs an acylating agent, such as an acid anhydride or acyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst.[6][7][8] Microwave-assisted Friedel-Crafts acylation using acetic anhydride over a tungstophosphoric acid modified Hβ zeolite has been shown to be an efficient and selective method for producing 3-acetylindole.[6]

Data Presentation

The following table summarizes typical yields for the synthesis of this compound and a representative analog using the described methods.

ProductSynthetic MethodAcylating AgentCatalyst/ReagentSolventReaction ConditionsYield (%)
This compoundVilsmeier-HaackN,N-DimethylacetamidePOCl₃Dichloromethane0 °C to rt, 2 h~85
This compoundFriedel-Crafts AcylationAcetic AnhydrideHβ Zeolite (PW-Hβ)NoneMicrowave, 120 °C, 8 min, 150 W>95
1-(1,5-Dimethyl-1H-indol-3-yl)ethanoneVilsmeier-HaackN,N-DimethylacetamidePOCl₃Dichloromethane0 °C to rt, 2 h~80
1-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanoneFriedel-Crafts AcylationAcetyl ChlorideAlCl₃Dichloromethane0 °C to rt, 3 h~75

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the synthesis of the title compound using N,N-dimethylacetamide and phosphorus oxychloride.

Materials:

  • 1-Methylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylacetamide (DMA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of N,N-dimethylacetamide (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-methylindole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound as a solid.[9][10]

Protocol 2: Synthesis of this compound via Microwave-Assisted Friedel-Crafts Acylation[8]

This protocol details a rapid and efficient synthesis using a solid acid catalyst and microwave irradiation.

Materials:

  • 1-Methylindole

  • Acetic anhydride

  • Tungstophosphoric acid modified Hβ (PW-Hβ) zeolite

  • Microwave synthesis reactor

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 10 mL microwave vessel, combine 1-methylindole (2.5 mmol), acetic anhydride (5 mmol), and PW-Hβ zeolite (0.05 g).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 8 minutes with a power of 150 W.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter to remove the catalyst.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Potential Signaling Pathways and Biological Applications

Indole-based structures are prevalent in many biologically active compounds. Analogs of this compound may interact with various biological targets, including G-protein coupled receptors (GPCRs) and cytoskeletal proteins.

Cannabinoid Receptor Signaling

Certain indole derivatives are known to act as ligands for cannabinoid receptors, CB1 and CB2.[11][12][13] These receptors are involved in a multitude of physiological processes. The interaction of these analogs with cannabinoid receptors could modulate downstream signaling cascades, such as the inhibition of adenylyl cyclase and the modulation of ion channels.

Cannabinoid_Signaling Cannabinoid Receptor Signaling Pathway Indole_Analog This compound Analog CB_Receptor Cannabinoid Receptor (CB1/CB2) Indole_Analog->CB_Receptor Binds to G_Protein Gi/o Protein CB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Interaction of Indole Analogs with Cannabinoid Receptors.

Serotonin Receptor Signaling

The indole nucleus is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[14][15] Synthetic indole analogs can interact with various serotonin receptors, which are implicated in a wide range of neurological functions.[16][17] For instance, interaction with the 5-HT2A receptor, a Gq/11-coupled receptor, can lead to the activation of phospholipase C and subsequent downstream signaling events.[16]

Serotonin_Signaling Serotonin 5-HT2A Receptor Signaling Pathway Indole_Analog This compound Analog HT2A_Receptor 5-HT2A Receptor Indole_Analog->HT2A_Receptor Binds to Gq_Protein Gq/11 Protein HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Modulation of Serotonin Receptor Signaling by Indole Analogs.

Tubulin Polymerization Inhibition

Several indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[18][19][20][21][22] By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development.

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition cluster_0 Normal Polymerization cluster_1 Inhibition Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Bound_Tubulin Analog-Bound Tubulin Dimer Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Indole_Analog This compound Analog Indole_Analog->Tubulin_Dimers Binds to Bound_Tubulin->Microtubule Polymerization Inhibited Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Disruption of Microtubule Dynamics by Indole Analogs.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound analogs.

Synthesis_Workflow General Workflow for Analog Synthesis and Characterization Start Starting Materials (1-Methylindole Analog, Acylating Agent) Reaction Acylation Reaction (Vilsmeier-Haack or Friedel-Crafts) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Analog Characterization->Final_Product

Caption: Synthetic and Analytical Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 1-(1-Methyl-1H-indol-3-yl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Friedel-Crafts acylation of 1-methylindole.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield in the Friedel-Crafts acylation of 1-methylindole is a common issue and can often be attributed to several factors:

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will deactivate the catalyst, leading to a significant drop in yield. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: The purity of 1-methylindole, the acylating agent (acetyl chloride or acetic anhydride), and the Lewis acid is crucial. Impurities can interfere with the reaction and lead to the formation of side products.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst.[1][2] This complexation removes the catalyst from the reaction mixture. Therefore, a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid is generally required.

  • Reaction Temperature: The reaction is typically carried out at a low temperature (0 °C) initially to control the exothermic reaction between the Lewis acid and the acylating agent. Allowing the reaction to warm to room temperature is then necessary for the reaction to proceed to completion. Suboptimal temperature control can lead to side reactions and reduced yield.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common challenge. Besides the desired 3-acetylated product, you may be observing:

  • Unreacted 1-Methylindole: If the reaction has not gone to completion, you will see the starting material on your TLC plate.

  • Di-acylated Products: While less common in Friedel-Crafts acylation due to the deactivating effect of the first acyl group, there is a possibility of di-acetylation, especially under harsh reaction conditions.

  • Side-chain Acetylation: Although the 3-position is electronically favored, trace amounts of acetylation at other positions on the indole ring might occur.

  • Polymerization/Degradation Products: Indole derivatives can be sensitive to strong Lewis acids and acidic conditions, which can lead to the formation of polymeric or tar-like substances, especially at elevated temperatures.

Q3: How can I effectively purify the final product?

A3: Purification of this compound typically involves the following steps:

  • Work-up: The reaction mixture is usually quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous salt like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Column Chromatography: For high purity, column chromatography on silica gel is often necessary. A typical eluent system is a mixture of hexane and ethyl acetate.

Q4: What is the optimal order of addition for the reagents?

A4: The generally recommended order of addition is to first suspend the Lewis acid (e.g., aluminum chloride) in the anhydrous solvent and cool the mixture in an ice bath. Then, the acylating agent (e.g., acetyl chloride) is added dropwise to form the acylium ion electrophile. Finally, a solution of 1-methylindole in the anhydrous solvent is added slowly to the cooled reaction mixture. This order of addition helps to control the initial exothermic reaction and ensures the electrophile is pre-formed before the introduction of the nucleophilic indole.

Quantitative Data Presentation

The yield of this compound is highly dependent on the reaction conditions. Below is a summary of typical conditions and expected yields based on literature for similar Friedel-Crafts acylation reactions of indoles.

Lewis AcidAcylating AgentSolventTemperatureReaction TimeTypical Yield (%)
AlCl₃Acetyl ChlorideDichloromethane0 °C to RT1-2 hours60-75
AlCl₃Acetic AnhydrideDichloromethane0 °C to RT2-4 hours55-70
ZnCl₂Acetyl ChlorideDichloromethaneRoom Temperature12-24 hours40-60
BF₃·OEt₂Acetic AnhydrideDichloromethane0 °C to RT3-6 hours50-65

Experimental Protocol: Friedel-Crafts Acylation of 1-Methylindole

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1-Methylindole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: All glassware must be thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes.

  • Addition of 1-Methylindole: Dissolve 1-methylindole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 1-methylindole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Yield Start Low Reaction Yield Check_Moisture Moisture Contamination? Start->Check_Moisture Check_Reagents Reagent Purity/Stoichiometry? Check_Moisture->Check_Reagents No Sol_Moisture Solution: - Oven-dry all glassware. - Use anhydrous solvents. - Run under inert atmosphere. Check_Moisture->Sol_Moisture Yes Check_Temp Incorrect Temperature? Check_Reagents->Check_Temp No Sol_Reagents Solution: - Use pure reagents. - Ensure >1.1 eq. of Lewis Acid. Check_Reagents->Sol_Reagents Yes Check_Time Insufficient Reaction Time? Check_Temp->Check_Time No Sol_Temp Solution: - Cool to 0°C for initial addition. - Allow to warm to RT for reaction completion. Check_Temp->Sol_Temp Yes Sol_Time Solution: - Monitor reaction by TLC. - Extend reaction time if starting material persists. Check_Time->Sol_Time Yes End Yield Optimized Check_Time->End No Sol_Moisture->End Sol_Reagents->End Sol_Temp->End Sol_Time->End

Caption: Troubleshooting workflow for low reaction yield.

Reaction Pathway for Friedel-Crafts Acylation of 1-Methylindole

Reaction_Pathway Methylindole 1-Methylindole SigmaComplex Sigma Complex (Intermediate) Methylindole->SigmaComplex + Acylium Ion AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcetylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon AcyliumIon->SigmaComplex Product This compound SigmaComplex->Product - H⁺ Byproduct HCl + AlCl₃-Ketone Complex Product->Byproduct

Caption: Friedel-Crafts acylation of 1-methylindole.

References

Technical Support Center: Preparation of 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily through Friedel-Crafts acylation or related methods.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture.Ensure all glassware is oven-dried, use anhydrous solvents, and use a fresh, unopened container of the Lewis acid catalyst.[1]
Deactivated Substrate: Although 1-methyl-1H-indole is activated, impurities in the starting material or solvent can interfere with the reaction.Use purified 1-methyl-1H-indole and high-purity anhydrous solvents.
Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, sequestering it from the reaction.Use a stoichiometric amount of the Lewis acid catalyst rather than a catalytic amount.[1]
Suboptimal Temperature: The reaction may have a specific activation energy that is not being met, or excessive heat could be causing degradation.Experiment with a range of temperatures. Some Friedel-Crafts acylations require cooling (e.g., 0°C) during reagent addition to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[1][2]
Formation of Multiple Products (Poor Selectivity) Diacylation: The initial product, this compound, can undergo a second acylation at another position on the indole ring. With indole itself, 1,3-diacetylation is a common side product.[3][4]Use milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), which have been shown to favor mono-acylation at the C-3 position.[5] Consider using a less reactive acylating agent or controlling the stoichiometry of the acylating agent more carefully.
Reaction with Solvent: The solvent may be susceptible to Friedel-Crafts reactions.Use a robust, anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
Product Decomposition or Tar Formation Strong Lewis Acid: Strong Lewis acids like aluminum chloride can cause oligomerization or decomposition of the indole substrate.[3]Switch to a milder Lewis acid (e.g., Et₂AlCl, Me₂AlCl, ZrCl₄, In(OTf)₃).[5][6] Iron powder has also been reported as an effective catalyst for regioselective C-3 acylation of indole.
High Reaction Temperature: Elevated temperatures can lead to the breakdown of the starting material or product.Maintain a controlled temperature throughout the reaction, especially during the initial exothermic phase.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

The most common laboratory synthesis is the Friedel-Crafts acylation of 1-methyl-1H-indole. This electrophilic aromatic substitution reaction typically uses an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[3][6]

Q2: Why is my reaction mixture turning dark and forming tar-like substances?

This is a common issue when using strong Lewis acids like aluminum chloride (AlCl₃) with indole substrates.[3] Indoles are electron-rich and can be prone to polymerization or decomposition under harsh acidic conditions. To mitigate this, consider using a milder Lewis acid catalyst and maintaining lower reaction temperatures.

Q3: I am seeing a second major product in my analysis. What could it be?

A likely side product is a di-acylated derivative. While the N-position is blocked by a methyl group, the electron-rich indole ring can undergo a second acylation at another available position, such as C-2 or a position on the benzene ring, though C-3 is the most nucleophilic site.[3] In the case of unsubstituted indole, 1,3-diacetylindole is a well-documented byproduct.[4]

Q4: Can I use the Vilsmeier-Haack reaction to synthesize this compound?

Yes, the Vilsmeier-Haack reaction is another viable method for the acylation of electron-rich heterocycles like 1-methyl-1H-indole.[7][8] This reaction uses a substituted amide (like N,N-dimethylacetamide) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[8] It is generally considered a milder alternative to the Friedel-Crafts reaction.

Q5: How can I improve the regioselectivity for acylation at the C-3 position?

The C-3 position of 1-methyl-1H-indole is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. To enhance C-3 selectivity, using milder and bulkier Lewis acids can be beneficial. Methods employing diethylaluminum chloride have shown high selectivity for the C-3 position on the indole nucleus.[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.[2]

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes, maintaining the temperature at 0°C.[2]

  • Addition of 1-Methyl-1H-indole: After the addition of acetyl chloride is complete, dissolve 1-methyl-1H-indole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the indole solution dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[2] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield this compound.

Data Presentation

The following table summarizes representative yields for the C-3 acylation of N-methylindole under various conditions, demonstrating the impact of the chosen methodology on reaction outcomes.

Catalyst/ReagentAcylating AgentSolventYield (%)Reference
DBN (15 mol%)Benzoyl Chloride-65[1]
Diethylaluminum Chloride (Et₂AlCl)Various Acyl ChloridesCH₂Cl₂High (Specific % not given)[5]
Iron PowderBenzoyl ChlorideSolvent-freeGood to High (Specific % not given)[9]

Visualizations

Reaction Pathway and Potential Side Reaction

G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction: Diacylation 1-Methyl-1H-indole 1-Methyl-1H-indole Intermediate Sigma Complex Intermediate 1-Methyl-1H-indole->Intermediate Electrophilic Attack Acylium Ion CH₃CO⁺ Product This compound Intermediate->Product Deprotonation Product_Side This compound Diacylated_Intermediate Diacylated Intermediate Product_Side->Diacylated_Intermediate Further Acylation Acylium_Ion_Side CH₃CO⁺ Diacylated_Product Diacylated Side Product Diacylated_Intermediate->Diacylated_Product Deprotonation

Caption: Main synthesis pathway and a potential diacylation side reaction.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_catalyst Check Catalyst Activity & Stoichiometry start->check_catalyst check_conditions Verify Anhydrous Conditions check_catalyst->check_conditions If catalyst is active solution_catalyst Use Stoichiometric Fresh Catalyst check_catalyst->solution_catalyst If catalyst is suspect check_temp Optimize Reaction Temperature check_conditions->check_temp If conditions are dry solution_conditions Use Oven-Dried Glassware & Anhydrous Solvents check_conditions->solution_conditions If moisture is present check_purity Assess Starting Material Purity check_temp->check_purity If temperature is optimized solution_temp Run Temperature Screen (e.g., 0°C to reflux) check_temp->solution_temp If temperature is not optimal solution_purity Purify Starting Materials check_purity->solution_purity If impurities are found

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Purification of 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(1-Methyl-1H-indol-3-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: If the compound was synthesized via Friedel-Crafts acylation of N-methylindole, common impurities may include unreacted N-methylindole, di-acylated byproducts, and polymeric materials formed due to the acidic reaction conditions. The specific impurities will depend on the reaction conditions used.

Q3: How do I choose the right solvent system for column chromatography?

A3: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis of the crude product. A common eluent system for similar indole derivatives is a gradient of ethyl acetate in hexane, often starting with a low polarity mixture (e.g., 10:1 hexane/ethyl acetate).

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: Ethanol is a commonly reported and effective solvent for the recrystallization of 3-acetylindole derivatives. Methanol/water mixtures can also be effective for indole derivatives. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q5: My purified compound is still showing a broad melting point range. What should I do?

A5: A broad melting point range typically indicates the presence of impurities. If you have already performed one purification step (e.g., column chromatography), a second purification by a different method (e.g., recrystallization) is recommended to remove any co-eluting or co-crystallizing impurities.

Data Presentation

Purification TechniqueStationary/Mobile Phase or SolventTypical Recovery (%)Achievable Purity (%)Scale
Column Chromatography Silica Gel / Hexane:Ethyl Acetate (e.g., 10:1 to 5:1)70-90%>98%Milligram to Gram
Recrystallization Ethanol60-80%>99%Milligram to Multigram

Note: The values presented in this table are typical ranges for indole derivatives and may vary depending on the specific experimental conditions and the purity of the crude material.

Troubleshooting Guides

Column Chromatography
ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of Spots on TLC Inappropriate solvent system polarity.- Systematically vary the ratio of hexane to ethyl acetate. - Consider adding a small percentage of a more polar solvent like methanol if the compound is not moving from the baseline. - If spots are too high on the TLC plate, increase the proportion of the non-polar solvent (hexane).
Product Elutes with the Solvent Front The eluent is too polar.Increase the proportion of hexane in the mobile phase significantly.
Product is Stuck on the Column The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. If necessary, a small amount of methanol can be added to the eluent.
Streaking of the Compound on TLC/Column The compound may be acidic or basic, interacting strongly with the silica gel. The sample is overloaded.- Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. - Ensure the crude material is loaded onto the column in a minimal volume of solvent.
Colored Impurities Co-elute with the Product Impurities have similar polarity to the product.- Try a different solvent system (e.g., dichloromethane/methanol). - If the impurities are colored, they can sometimes be removed by treating a solution of the crude product with activated charcoal before chromatography. - Follow up with recrystallization of the partially purified product.
Recrystallization
ProblemPotential Cause(s)Suggested Solution(s)
Compound Does Not Dissolve Insufficient solvent. Incorrect solvent choice.- Add more solvent in small portions until the solid dissolves at the boiling point. - If a large volume of solvent is required, the compound is likely poorly soluble. Try a different solvent.
No Crystals Form Upon Cooling The solution is not saturated. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the recrystallization solvent) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Oiling Out (Product separates as a liquid) The melting point of the compound is lower than the boiling point of the solvent. The solution is cooling too quickly. High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a solvent with a lower boiling point. - Purify the crude material by column chromatography first to remove a significant portion of the impurities.
Low Recovery of Product Too much solvent was used. The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. - A second recrystallization may be necessary.

Experimental Protocols

Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various hexane:ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (the least polar mixture that will be used). Pour the slurry into a glass chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Mandatory Visualization

Purification_Troubleshooting start Crude Product select_method Select Purification Method start->select_method pure_product Pure Product column Column Chromatography select_method->column Impurities of different polarity recrystallization Recrystallization select_method->recrystallization Crystalline solid column_check Good Separation on TLC? optimize_column Optimize TLC/Column Conditions column_check->optimize_column No analyze_purity Analyze Purity (NMR, LC-MS, MP) column_check->analyze_purity Yes recrystallization_check Crystals Formed? optimize_recrystallization Optimize Recrystallization Conditions recrystallization_check->optimize_recrystallization No recrystallization_check->analyze_purity Yes purity_check Purity > 98%? purity_check->pure_product Yes purity_check->select_method No, re-purify column->column_check recrystallization->recrystallization_check optimize_column->column Re-run optimize_recrystallization->recrystallization Re-try analyze_purity->purity_check

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the selectivity of 1-(1-Methyl-1H-indol-3-yl)ethanone derivative synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound derivatives?

The main challenge is achieving high regioselectivity. During electrophilic substitution reactions like Friedel-Crafts acylation, competing reactions can occur at different positions on the 1-methylindole ring, leading to a mixture of products and reducing the yield of the desired C3-acylated isomer.

Q2: Why is the C3-position of indole generally the most reactive site for electrophilic attack?

The C3 position of the indole ring is the most electron-rich and, therefore, the most nucleophilic site. This makes it the most favorable position for attack by electrophiles, such as the acylium ion generated during Friedel-Crafts acylation.

Q3: What are the common byproducts formed during the acylation of 1-methylindole?

Common byproducts include the N-acylated indole and di-acylated products (e.g., 1,3-diacetylindole). Although the nitrogen on 1-methylindole is already substituted, strong Lewis acids and harsh conditions can still lead to complex side reactions or polymerization. For unprotected indoles, N-acylation is a significant competing reaction.[1]

Q4: How does the choice of acylating agent affect the selectivity of the reaction?

The reactivity of the acylating agent is crucial. Highly reactive agents like acyl chlorides, especially with strong Lewis acids like AlCl₃, can lead to lower selectivity and the formation of byproducts.[2][3] Milder agents, such as acid anhydrides, often provide better C3-regioselectivity, particularly when paired with a suitable catalyst.[1][2]

Q5: Which Lewis acids are recommended for improving C3-selectivity?

Several Lewis acids have been shown to improve C3-selectivity. Boron trifluoride etherate (BF₃·Et₂O) is effective when used with anhydrides, offering a metal-free and scalable option.[2] Zirconium tetrachloride (ZrCl₄) is also highly efficient for mediating regioselective acylation with acyl chlorides, even without NH-protection on the indole.[4] Other catalysts like Y(OTf)₃ in ionic liquids have also been used successfully.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired C3-acylated product and formation of multiple byproducts.

  • Potential Cause: The Lewis acid is too strong or used in stoichiometric amounts, promoting side reactions. Traditional Lewis acids like AlCl₃ or SnCl₄ can lead to polymerization or the formation of 1,3-diacylated products.[2][3]

  • Recommended Solution:

    • Switch to a milder or more selective Lewis acid. ZrCl₄ has been shown to be highly effective in promoting regioselective acylation of various indoles with acyl chlorides in good to high yields.[4]

    • Use a catalytic amount of a metal triflate, such as Y(OTf)₃, often in combination with an ionic liquid, which can enhance catalytic activity and improve yields.[1]

    • Consider using boron trifluoride etherate (BF₃·Et₂O) with an acid anhydride as the acylating agent. This combination is reported to give high regioselectivity under mild conditions.[2]

Problem 2: The reaction is sluggish or does not proceed to completion.

  • Potential Cause: The catalyst is not active enough, or the reaction conditions are not optimized. The absence of a suitable catalyst can result in no product formation.[2]

  • Recommended Solution:

    • Ensure all reagents and solvents are anhydrous, as moisture can deactivate the Lewis acid catalyst.

    • Optimize the reaction temperature. While some methods work at room temperature, gentle heating may be required.[5] However, high temperatures can also lead to byproduct formation.[6]

    • Screen different solvents. Dichloromethane (DCM) has been found to be an effective solvent for BF₃·Et₂O promoted acylations.[2]

    • Increase the amount of catalyst if using a catalytic system, although an optimal loading should be determined experimentally. For instance, with iron powder, 70 mol % was found to be optimal.[5]

Problem 3: Significant formation of N-acylated byproduct (primarily for unprotected indoles).

  • Potential Cause: The nitrogen atom of the indole ring competes with the C3-position for the electrophile. This is a common issue with unprotected (NH) indoles.

  • Recommended Solution:

    • While the target molecule is N-methylated, this issue is critical for related syntheses. Using a directing group on the nitrogen can prevent N-acylation.[7]

    • A two-step approach can be effective: perform a diacetylation to get the 1,3-diacetylindole, followed by selective basic hydrolysis to cleave the N-acetyl group, yielding the 3-acetylindole.[8][9]

    • Employing specific catalytic systems, such as Y(OTf)₃ in an ionic liquid like [BMI]BF₄, has been shown to completely prevent N-acylation while achieving excellent C3-selectivity.[1]

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Indole

CatalystAcylating AgentSolventTemperatureYield (%) of 3-acetylindoleReference(s)
AlCl₃Acetyl ChlorideCS₂Reflux95[3]
SnCl₄Acetyl ChlorideCS₂Reflux95[3]
ZrCl₄Acetyl ChlorideCH₂Cl₂0 °C to rt69[4]
In(OTf)₃Acetic Anhydride-80 °C52[3]
BF₃·Et₂OAcetic AnhydrideDCMRoom Temp83[2]
Y(OTf)₃Propionic Anhydride[BMI]BF₄80 °C (MW)98[1]
Iron PowderAcetyl ChlorideSolvent-freeRoom TempHigh[5]

Experimental Protocols

Protocol 1: Regioselective 3-Acylation of 1-Methylindole using BF₃·Et₂O (Adapted from a procedure for indoles with anhydrides promoted by boron trifluoride etherate.[2])

  • Preparation: To a solution of 1-methylindole (1.0 equivalent) in anhydrous dichloromethane (DCM), add acetic anhydride (1.2 equivalents).

  • Reaction Initiation: Cool the mixture in an ice bath to 0 °C. Add boron trifluoride etherate (BF₃·Et₂O) (1.0 equivalent) dropwise while stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Preparation of Starting Material: 1-Methylindole (Based on the method of Potts and Saxton.[10])

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a gas inlet tube, add approximately 400 ml of liquid ammonia. Add a small crystal of ferric nitrate as a catalyst.

  • Sodium Amide Formation: Add 5.0 g (0.22 gram atom) of clean metallic sodium in small portions while stirring vigorously. The disappearance of the blue color indicates the formation of sodium amide.

  • Indole Addition: Slowly add a solution of 23.4 g (0.20 mole) of indole in 50 ml of anhydrous ether.

  • Methylation: After 10 minutes, add a solution of 31.2 g (0.22 mole) of methyl iodide in an equal volume of anhydrous ether dropwise. Continue stirring for an additional 15 minutes.

  • Work-up: Allow the ammonia to evaporate. Add 100 ml of water, followed by 100 ml of ether. Separate the ether layer.

  • Extraction and Purification: Extract the aqueous phase with another 20 ml of ether. Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent and purify the crude oil by distillation under reduced pressure to yield 1-methylindole.

Visualizations

G cluster_start Synthesis Initiation cluster_reaction Reaction & Monitoring cluster_analysis Outcome Analysis & Troubleshooting cluster_purification Final Steps start 1-Methylindole + Acylating Agent reagents Select Lewis Acid & Solvent start->reagents 1 reaction Perform Acylation Reaction reagents->reaction 2 tlc Monitor by TLC/LC-MS reaction->tlc 3 analysis Analyze Product Mixture tlc->analysis 4 good High Yield & Good Selectivity analysis->good Desired Outcome bad Low Yield or Poor Selectivity analysis->bad Undesired Outcome purify Purification good->purify 5 bad->reagents Re-optimize Conditions: - Change Lewis Acid - Vary Temperature - Change Solvent product Desired Product: This compound purify->product 6

Caption: Experimental workflow and troubleshooting logic for optimizing synthesis.

G cluster_pathways Competing Reaction Pathways start 1-Methylindole + Acylium Ion (RCO⁺) C3_attack Electrophilic Attack at C3 Position start->C3_attack Favored Pathway (High Electron Density) Other_attack Side Reactions (e.g., Benzene Ring Acylation) start->Other_attack Minor Pathway (Harsh Conditions) C3_product Desired Product: 3-Acyl-1-methylindole C3_attack->C3_product Byproduct Undesired Byproducts Other_attack->Byproduct

References

Technical Support Center: Production of 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(1-Methyl-1H-indol-3-yl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through Friedel-Crafts acylation and Vilsmeier-Haack reaction pathways.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Friedel-Crafts Acylation: - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. Vilsmeier-Haack Reaction: - Incomplete formation of the Vilsmeier reagent. - Low reactivity of the indole substrate.Friedel-Crafts Acylation: - Increase reaction time or temperature cautiously, monitoring for byproduct formation. - Ensure anhydrous conditions as Lewis acids like AlCl₃ are moisture sensitive.[1] - Optimize the molar ratio of reactants and catalyst. Vilsmeier-Haack Reaction: - Ensure the Vilsmeier reagent is freshly prepared and used. - The Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds.[2][3]
Poor Regioselectivity (Presence of C2-acylated isomer) The C2 position of the indole ring can also undergo electrophilic substitution.- Employ milder Lewis acids in Friedel-Crafts acylation. - Optimize reaction temperature; lower temperatures often favor C3-acylation. - The Vilsmeier-Haack reaction generally provides good regioselectivity for the C3 position in indoles.
Formation of Dark-Colored Impurities/Tar - Polymerization of the indole starting material under strong acidic conditions. - Reaction temperature too high.- Add the Lewis acid or acylating agent portion-wise at a controlled temperature. - Use a less aggressive Lewis acid. - Ensure efficient stirring to avoid localized overheating.
Difficult Purification - Presence of closely related byproducts. - Residual catalyst complexed with the product.- Optimize the work-up procedure to effectively remove the catalyst. This may involve quenching the reaction with an acidic aqueous solution. - Consider crystallization as a more scalable purification method than column chromatography. Develop a suitable solvent system for recrystallization.
Runaway Reaction (Exothermic Event) Friedel-Crafts Acylation: - The reaction between the acyl chloride and Lewis acid is highly exothermic.[4]- Implement controlled, slow addition of the acylating agent or Lewis acid. - Ensure adequate cooling and temperature monitoring, especially during scale-up. - Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are the Friedel-Crafts acylation of 1-methylindole with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃), and the Vilsmeier-Haack reaction using a formylating agent followed by reaction with a Grignard reagent, or using N,N-dimethylacetamide and a dehydrating agent like phosphorus oxychloride.[1][2][3]

Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this synthesis?

A2: Key challenges include:

  • Thermal Management: The reaction is often highly exothermic, posing a risk of a runaway reaction if not properly controlled.[4]

  • Reagent Handling: Lewis acids like aluminum chloride are moisture-sensitive and require handling under inert conditions.

  • Work-up and Purification: Quenching the reaction and removing the catalyst can be challenging at a larger scale. Product purification via chromatography is often not economically viable, necessitating the development of a robust crystallization process.[5]

  • Byproduct Formation: Increased reaction volumes can lead to localized temperature gradients and mixing inefficiencies, potentially increasing the formation of impurities.

Q3: How can I improve the regioselectivity of the acylation at the C3 position of the indole ring?

A3: To favor C3 acylation, consider the following:

  • Reaction Conditions: Lowering the reaction temperature can enhance selectivity.

  • Catalyst Choice: Using milder Lewis acids may reduce side reactions.

  • Protecting Groups: While not ideal for this specific compound, in other cases, the use of a protecting group on the indole nitrogen can influence regioselectivity.

Q4: What are the safety precautions to consider during the large-scale production of this compound?

A4: Safety is paramount. Key considerations include:

  • Exothermic Reaction Control: Implement robust cooling systems and controlled addition of reagents.

  • Pressure Management: The reaction may evolve gases, requiring a well-ventilated system and pressure relief measures.

  • Handling of Hazardous Materials: Use appropriate personal protective equipment (PPE) when handling corrosive and moisture-sensitive reagents like Lewis acids and acylating agents.[4]

  • Process Safety Management (PSM): Conduct a thorough hazard and operability (HAZOP) study before scaling up.

Q5: Are there greener alternatives to traditional Friedel-Crafts acylation?

A5: Research into greener alternatives is ongoing and includes the use of solid acid catalysts, ionic liquids, and solvent-free reaction conditions. These approaches aim to reduce the use of hazardous and corrosive reagents and simplify work-up procedures.

Experimental Protocols

Lab-Scale Synthesis via Friedel-Crafts Acylation

This protocol is a general guideline for a laboratory-scale synthesis.

Materials:

  • 1-Methylindole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add acetyl chloride (1.0 to 1.2 equivalents).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 1-methylindole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data

The following table summarizes representative data from lab-scale syntheses. Note that yields and reaction conditions can vary significantly based on the specific procedure and scale.

Reaction TypeAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
Friedel-CraftsAcetyl chlorideAlCl₃CS₂0 to RT2~85
Friedel-CraftsAcetic anhydrideZnCl₂-150-1600.5~70
Vilsmeier-HaackN,N-DimethylacetamidePOCl₃-901~90

Visualizations

Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1-Methylindole Acetyl Chloride AlCl₃ DCM mixing Mix AlCl₃ and Acetyl Chloride in DCM at 0°C reagents->mixing Charge Reactor addition Add 1-Methylindole solution mixing->addition Form Acylium Ion stirring Stir at Room Temperature addition->stirring quench Quench with HCl/Ice stirring->quench extraction Extract with DCM quench->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Crystallization dry->purify product This compound purify->product Vilsmeier_Haack_Pathway cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution dmf N,N-Dimethylacetamide vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent pocl3 POCl₃ pocl3->vilsmeier_reagent intermediate Iminium Salt Intermediate vilsmeier_reagent->intermediate Electrophile indole 1-Methylindole indole->intermediate Attack by Indole hydrolysis Aqueous Work-up (Hydrolysis) intermediate->hydrolysis product This compound hydrolysis->product Scale_Up_Challenges cluster_challenges Key Challenges cluster_outcomes Potential Outcomes scale_up Scaling Up Production thermal Thermal Management (Exothermicity) scale_up->thermal mixing Mixing Efficiency scale_up->mixing purification Purification Method (Crystallization vs. Chromatography) scale_up->purification safety Process Safety scale_up->safety byproducts Byproduct Profile scale_up->byproducts thermal->safety yield Yield Variation thermal->yield purity Purity Reduction thermal->purity mixing->yield mixing->purity purification->purity cost Increased Cost purification->cost success Successful & Safe Process safety->success byproducts->purity byproducts->cost

References

Technical Support Center: Synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers in the synthesis of 1-(1-Methyl-1H-indol-3-yl)ethanone, with a primary focus on minimizing impurities and maximizing yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary stages and common impurity sources in the synthesis of this compound?

The synthesis is typically a two-stage process: N-methylation of indole followed by Friedel-Crafts acylation. Impurities can arise from several sources:

  • Incomplete N-methylation: Residual unreacted indole from the first stage can carry over and react during acylation, leading to the formation of 1-(1H-indol-3-yl)ethanone.

  • Side Reactions during Acylation: Harsh conditions, such as high temperatures or overly strong Lewis acids (e.g., AlCl₃), can cause the formation of tarry mixtures, indole trimers, and other polymeric byproducts.[1][2]

  • Di-acylation: While the acyl group deactivates the indole ring, making a second acylation less likely, it can still occur with highly activated substrates or harsh conditions.[3]

  • Reagent Impurities: The purity of starting materials, especially the acylating agent and solvents, is critical. Moisture can deactivate the Lewis acid catalyst.[3]

Q2: Which N-methylation method is recommended for high purity?

Traditional methods using methyl iodide or dimethyl sulfate are effective but involve highly toxic reagents.[4] A modern, greener, and highly efficient alternative is the use of dimethyl carbonate (DMC) with a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF).[4][5] This method provides the desired N-methylated product in high yield and purity, making it suitable for large-scale production.[4]

Q3: My Friedel-Crafts acylation is producing a lot of tar and very low yield. What is the likely cause?

Tar formation during the Friedel-Crafts acylation of indole is a common issue, often caused by overly acidic conditions or high temperatures.[2] Strong Lewis acids like aluminum chloride (AlCl₃) can lead to decomposition and polymerization of the indole ring.[1][2] To mitigate this, consider using a milder Lewis acid (e.g., SnCl₄, Et₂AlCl), ensuring strictly anhydrous conditions, and maintaining a low reaction temperature (e.g., 0 °C).[1][2]

Q4: I am observing multiple products in my reaction mixture. How can I improve regioselectivity?

Friedel-Crafts acylation of N-methyl indole is highly regioselective for the C3 position. If other isomers are forming, it could be due to extreme reaction conditions. However, a more common reason for multiple spots on a TLC plate is the presence of unreacted starting material or byproducts like indole polymers.[2] Ensuring complete N-methylation in the first step and using optimized, mild conditions for the acylation step are crucial for obtaining a clean product.

Q5: How can I monitor the reaction progress effectively?

Both the N-methylation and acylation steps can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] This allows you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Troubleshooting Guide

Problem 1: Low Yield of Final Product
Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction using TLC or HPLC to ensure the starting material is fully consumed. If the reaction stalls, consider a modest increase in temperature or reaction time.
Catalyst Deactivation The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is highly sensitive to moisture.[3] Ensure all glassware is oven-dried and use anhydrous solvents and fresh reagents.
Product Decomposition Excessively high temperatures or overly strong/concentrated acid catalysts can degrade the indole ring.[1][6] Maintain recommended temperatures and consider using a milder Lewis acid.
Suboptimal Work-up Product can be lost during extraction or purification.[7] Ensure the correct pH during quenching and use an adequate amount of extraction solvent. Rinse all glassware thoroughly.[7]
Problem 2: Presence of Impurities in the Final Product
Possible CauseRecommended Solution
Unreacted Starting Material Incomplete N-methylation or acylation. Ensure sufficient reaction time and appropriate stoichiometry of reagents. For the acylation step, using an excess of the indole nucleophile can sometimes improve selectivity and reduce over-alkylation/acylation byproducts.[8]
Formation of Tar/Polymers This is common with unsubstituted indole under strong acid conditions.[2] Use N-methylated indole as the substrate and employ milder Lewis acids (e.g., SnCl₄, Et₂AlCl) at low temperatures.[1][2]
Di-acylated Byproduct While less common, this can occur under forcing conditions. Use a 1:1 stoichiometry of N-methyl indole to the acylating agent and avoid excessively long reaction times.
N-methoxycarbonylated Indole If using dimethyl carbonate (DMC) with DBU as a catalyst for N-methylation, a methoxycarbonylated byproduct can form.[9][10] Using a base like K₂CO₃ or a catalyst like DABCO with DMC favors the desired N-methylation.[4][9][10]

Experimental Protocols & Data

Overall Synthesis Workflow

The synthesis proceeds in two key stages: N-methylation of the indole ring followed by a regioselective Friedel-Crafts acylation at the C3 position.

G Indole Indole N_Methylation Stage 1: N-Methylation (e.g., DMC, K₂CO₃, DMF) Indole->N_Methylation NMI 1-Methyl-1H-indole N_Methylation->NMI FC_Acylation Stage 2: Friedel-Crafts Acylation (e.g., Acetyl Chloride, Lewis Acid) NMI->FC_Acylation Product This compound FC_Acylation->Product

Caption: Overall two-stage synthesis workflow. (Max Width: 760px)
Protocol 1: N-Methylation of Indole using Dimethyl Carbonate (DMC)

This protocol is adapted from a high-yield, environmentally safer method.[4][5]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add indole (1 eq.), potassium carbonate (powdered, ~2 eq.), and N,N-dimethylformamide (DMF, ~5-7 mL per gram of indole).

  • Reagent Addition: Add dimethyl carbonate (DMC, ~1.5-3 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 130 °C) with vigorous stirring. Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-5 hours.[5]

  • Work-up: Cool the reaction mixture to room temperature. Add cold water (~15-20 mL per gram of indole) to precipitate the product or dissolve the salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., tert-butyl methyl ether, ethyl acetate) (2 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with water (2 x 15 mL) to remove residual DMF, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield crude 1-methyl-1H-indole, which can be used directly or purified by distillation.[11]

Protocol 2: Friedel-Crafts Acylation of 1-Methyl-1H-indole

This protocol uses a standard Friedel-Crafts approach with precautions to minimize side reactions.

  • Setup: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methyl-1H-indole (1 eq.) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add a Lewis acid catalyst (e.g., SnCl₄, 1.1 eq. or Et₂AlCl, 1.1 eq.) to the stirred solution. Using milder Lewis acids than AlCl₃ can prevent decomposition.[1] A color change is often observed as a complex forms.[2]

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise to the mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction and hydrolyze the catalyst complex.

  • Extraction & Washing: Extract the product with dichloromethane (3 x 25 mL). Wash the combined organic layers sequentially with a saturated NaHCO₃ solution (to neutralize acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Data Summary: Impurity Troubleshooting
Impurity/IssuePotential Cause(s)Recommended Action
1-(1H-indol-3-yl)ethanone Incomplete N-methylation of indole starting material.Ensure N-methylation reaction goes to completion via TLC/HPLC monitoring before proceeding.
Polymeric/Tarry Material Use of strong Lewis acids (AlCl₃); high reaction temperatures.[1][2][3]Use a milder Lewis acid (SnCl₄, Et₂AlCl); maintain low temperature (0 °C) during acylation.[1]
Unreacted 1-Methyl-1H-indole Insufficient acylating agent or Lewis acid; short reaction time; catalyst deactivation by moisture.Use a slight excess (1.1 eq.) of acylating agent and catalyst; ensure anhydrous conditions; monitor for completion.[3]
Multiple Isomers Highly unlikely for C3 acylation of N-methyl indole. More likely indicates presence of byproducts or starting materials.Re-evaluate purity of starting materials and reaction conditions. Purify via column chromatography.

Impurity Formation Pathways

Different reaction conditions or incomplete steps can lead to specific impurities. The following diagram illustrates these logical relationships.

G cluster_0 N-Methylation Stage cluster_1 Acylation Stage Indole Indole NMI 1-Methyl-1H-indole Indole->NMI Optimal Conditions Incomplete Incomplete N-Methylation Indole->Incomplete Insufficient Time/Reagent Product Target Product NMI->Product Optimal Conditions Harsh Harsh Acylation (High Temp / Strong Acid) NMI->Harsh Tar Tar / Polymers SM_Impurity 1-(1H-indol-3-yl)ethanone (Impurity) Incomplete->SM_Impurity Acylation of residual Indole Harsh->Tar

Caption: Logical pathways for the formation of key impurities. (Max Width: 760px)

References

Technical Support Center: Stability of 1-(1-Methyl-1H-indol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 1-(1-methyl-1H-indol-3-yl)ethanone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My solution of a this compound derivative is changing color. What is the cause?

A color change, often to yellow or brown, is a common indicator of degradation in indole compounds. This is typically due to oxidation of the indole ring, which can lead to the formation of colored oligomers or specific degradation products. Exposure to light and air (oxygen) can accelerate this process.

Q2: What are the primary factors that affect the stability of my this compound derivative?

The stability of indole derivatives is primarily influenced by:

  • pH: The indole ring can be susceptible to degradation under strongly acidic or basic conditions.

  • Light: Many indole derivatives are photosensitive and can undergo photodegradation upon exposure to UV or even visible light.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents.

Q3: What are the recommended storage conditions for solutions of this compound derivatives?

To maximize stability, solutions should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • Stored under an inert atmosphere: To prevent oxidation, purging the solution with an inert gas like argon or nitrogen before sealing the container is advisable, especially for long-term storage.

  • Prepared in appropriate solvents: Use high-purity, anhydrous solvents when possible.

Q4: Can I use antioxidants to improve the stability of my compound?

Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), ascorbic acid (vitamin C), and α-tocopherol (vitamin E).[1][2][3][4][5] The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy.

Q5: How can cyclodextrins help stabilize my this compound derivative?

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, encapsulating the labile part of the molecule within their hydrophobic cavity.[6][7][8][9][10] This encapsulation can protect the indole derivative from light, heat, and oxidation, thereby enhancing its stability in aqueous solutions.[6][7][8][9][10]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Purity in Solution

Symptom: HPLC analysis shows a rapid decrease in the main peak area and the appearance of new, unidentified peaks over a short period.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Photodegradation Prepare and handle solutions under low-light conditions or use amber glassware. Compare the stability of a solution stored in the dark to one exposed to light.
Oxidation Degas your solvent before use. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant like BHT or ascorbic acid at an appropriate concentration.
pH Instability Check the pH of your solution. If possible, adjust the pH to a neutral or slightly acidic range (pH 4-6) using a suitable buffer system. Perform a pH stability study to identify the optimal pH range for your compound.
Reactive Solvent Ensure the solvent is of high purity and does not contain reactive impurities (e.g., peroxides in ethers). Use freshly opened solvents when possible.
Issue 2: Inconsistent Results in Biological Assays

Symptom: The biological activity of the compound decreases over the course of an experiment or between experimental runs.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation in Assay Medium The compound may be unstable in the aqueous, oxygen-rich environment of the cell culture or assay buffer. Prepare fresh stock solutions for each experiment. Minimize the time the compound is incubated in the assay medium before analysis.
Adsorption to Labware Indole derivatives can be hydrophobic and may adsorb to plastic surfaces. Use low-adsorption labware or include a small percentage of a non-ionic surfactant in your buffers.
On-Column Degradation during HPLC Analysis The compound may be degrading on the HPLC column due to an inappropriate mobile phase pH or reactive sites on the column. Ensure the mobile phase pH is compatible with your compound's stability.

Quantitative Data

The following tables provide illustrative data from forced degradation studies on a hypothetical this compound derivative. These values are intended to serve as a guide for designing your own stability studies.

Table 1: Effect of pH on Stability in Aqueous Solution at 40°C

pH% Degradation after 24 hours% Degradation after 72 hours
2.015.2%35.8%
4.05.1%12.3%
7.08.9%20.5%
9.025.6%58.1%

Table 2: Effect of Temperature on Stability in Solid State

Temperature% Degradation after 1 week% Degradation after 4 weeks
25°C< 0.5%1.2%
40°C2.1%7.8%
60°C8.5%25.4%

Table 3: Effect of Oxidative and Photolytic Stress on Stability in Solution (pH 7.0, 25°C)

Stress Condition% Degradation after 24 hours
3% H₂O₂45.2%
Light (ICH Q1B)30.8%
Light + 3% H₂O₂78.5%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light options as per ICH Q1B guidelines) for an appropriate duration. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its derivatives.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 300 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Note: This method should be validated to ensure it can separate the parent compound from all degradation products formed during the forced degradation study. For mass spectrometry compatibility, replace phosphoric acid with formic acid.[11]

Visualizations

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis parent This compound ox_intermediate N-oxide or Hydroxylated Intermediate parent->ox_intermediate H₂O₂ / O₂ photo_excited Excited State parent->photo_excited UV/Vis Light hydrolysis_products Potential minor hydrolysis of acetyl group (extreme pH) parent->hydrolysis_products Strong Acid/Base ring_cleavage Ring-Cleavage Products ox_intermediate->ring_cleavage photo_products Photodimers or Oxidized Products photo_excited->photo_products

Caption: Potential degradation pathways for this compound.

Experimental_Workflow start Start: Stability Issue Observed troubleshoot Troubleshooting: - Protect from light - Use inert atmosphere - Adjust pH - Add antioxidant start->troubleshoot forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) troubleshoot->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev analyze Analyze Stressed Samples hplc_dev->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify stabilize Implement Stabilization Strategy: - Formulation with antioxidants - Use of cyclodextrins - Optimized storage conditions identify->stabilize

Caption: Workflow for troubleshooting and improving compound stability.

References

Refinement of experimental parameters for 1-(1-Methyl-1H-indol-3-yl)ethanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental parameters for reactions involving 1-(1-Methyl-1H-indol-3-yl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylindole. This electrophilic aromatic substitution reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. The reaction selectively introduces an acetyl group at the electron-rich C3 position of the indole ring.

Q2: Why is the acylation of 1-methylindole regioselective for the C3 position?

A2: The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack. The nitrogen atom's lone pair of electrons increases the electron density throughout the pyrrole ring, with the highest electron density localized at the C3 position. This inherent electronic property of the indole nucleus directs the incoming electrophile (the acylium ion) to this position.

Q3: What are the key safety precautions to consider during the synthesis?

A3: The synthesis of this compound involves hazardous materials that require careful handling in a well-ventilated fume hood.

  • Lewis Acids (e.g., Aluminum Chloride): These are corrosive and react violently with moisture. Always handle in a dry environment (e.g., under an inert atmosphere) and use anhydrous solvents.

  • Acylating Agents (e.g., Acetyl Chloride): These are corrosive, lachrymatory (tear-inducing), and react with moisture.

  • Solvents: Many of the solvents used, such as dichloromethane, are volatile and may be harmful. Avoid inhalation and skin contact. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via Friedel-Crafts acylation.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Recommendation
Inactive Lewis Acid Catalyst The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Use a fresh, unopened container of the Lewis acid or ensure it has been stored in a desiccator. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
Insufficient Catalyst In Friedel-Crafts acylations, the Lewis acid can form a complex with the ketone product, rendering it inactive. It is often necessary to use stoichiometric amounts (or a slight excess) of the Lewis acid relative to the acylating agent.
Low Reaction Temperature While the reaction is often performed at low temperatures (e.g., 0 °C) to control exothermicity and side reactions, the activation energy may not be overcome. If no product is observed, consider gradually increasing the reaction temperature after the initial addition of reagents.
Poor Quality Starting Materials Ensure the purity of the 1-methylindole and the acylating agent. Impurities can inhibit the catalyst or lead to unwanted side reactions.

Problem 2: Formation of Multiple Products (Byproducts)

Possible Cause Troubleshooting Recommendation
Diacylation Although the acetyl group is deactivating, forcing conditions (high temperature, prolonged reaction time, or large excess of acylating agent and catalyst) can sometimes lead to the formation of a diacetylated product. To minimize this, use a stoichiometry of approximately 1:1.1:1.2 for 1-methylindole:acetyl chloride:AlCl₃ and maintain a low reaction temperature.
Side Reactions due to High Temperatures Elevated temperatures can lead to polymerization or decomposition of the indole starting material and the product. Maintain the recommended reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating.
Hydrolysis of Acylating Agent If moisture is present, the acylating agent can hydrolyze to acetic acid, which will not participate in the Friedel-Crafts reaction. This will be accompanied by the deactivation of the Lewis acid. Strict anhydrous conditions are crucial.

Problem 3: Difficult Product Purification

Possible Cause Troubleshooting Recommendation
Removal of Aluminum Salts During the workup, the aluminum salts can form emulsions or gelatinous precipitates that complicate extraction. Quenching the reaction mixture by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid can help to break up these complexes and facilitate layer separation.
Co-elution of Byproducts If byproducts are present, they may have similar polarities to the desired product, making separation by column chromatography challenging. Careful selection of the eluent system is necessary. A common system for this purification is a mixture of hexane and ethyl acetate. Gradient elution may be required for optimal separation.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1-Methylindole with Acetyl Chloride

This protocol is a common method for the synthesis of this compound.

Materials:

  • 1-Methylindole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • After the addition is complete, add a solution of 1-methylindole (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TCC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford this compound as a solid.

Data Presentation

Table 1: Effect of Lewis Acid on the Yield of 3-Acylindoles

EntrySubstrateAcylating AgentLewis AcidYield (%)
1IndoleAcetyl ChlorideSnCl₄95
2IndoleAcetyl ChlorideZrCl₄69
3IndoleAcetic AnhydrideIn(OTf)₃52
4IndoleAcetyl ChlorideEt₂AlCl86

Note: This table presents data for the acylation of unsubstituted indole and serves as a general reference. Yields can vary for 1-methylindole.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification Flask Flame-dried 3-neck RBF Inert_Atmosphere Nitrogen Atmosphere Flask->Inert_Atmosphere Cooling Cool to 0 °C Flask->Cooling Reagent_Addition 1. Add AlCl₃ and DCM 2. Add Acetyl Chloride 3. Add 1-Methylindole in DCM Cooling->Reagent_Addition Stirring Stir at 0 °C for 1-2h Reagent_Addition->Stirring TLC Monitor by TLC Stirring->TLC Quench Quench with Ice/HCl TLC->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with H₂O, NaHCO₃, Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low/No Product Yield Check_Catalyst Is the Lewis Acid active and anhydrous? Start->Check_Catalyst Check_Stoichiometry Is the catalyst stoichiometry sufficient (≥1 eq.)? Check_Catalyst->Check_Stoichiometry Yes Solution_Catalyst Use fresh, anhydrous Lewis acid under inert gas. Check_Catalyst->Solution_Catalyst No Check_Temp Is the reaction temperature optimized? Check_Stoichiometry->Check_Temp Yes Solution_Stoichiometry Increase Lewis acid to stoichiometric amounts. Check_Stoichiometry->Solution_Stoichiometry No Check_Reagents Are starting materials pure? Check_Temp->Check_Reagents Yes Solution_Temp Gradually increase temperature after initial addition. Check_Temp->Solution_Temp No Solution_Reagents Purify starting materials. Check_Reagents->Solution_Reagents No

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Overcoming Poor Solubility of 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the challenges associated with the poor solubility of 1-(1-Methyl-1H-indol-3-yl)ethanone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: Why is my compound precipitating out of solution, and what can I do to prevent it?

A2: Precipitation of your compound can occur for several reasons, including supersaturation, changes in temperature, or solvent evaporation. To prevent this, ensure your stock solutions are not oversaturated and are stored at a constant temperature. When diluting stock solutions into aqueous buffers, do so gradually while vortexing to avoid localized high concentrations that can lead to precipitation. If precipitation persists, consider using a co-solvent system or one of the solubility enhancement techniques described in the troubleshooting guide.[1]

Q3: Are there any specific safety precautions I should take when handling this compound and its solutions?

A3: Yes, this compound is classified as a toxic compound if swallowed and causes serious eye irritation.[2][3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Q4: How should I store solutions of this compound to maintain their stability?

A4: To ensure the stability of your solutions, it is recommended to store them in tightly sealed containers, protected from light, at a low temperature (e.g., -20°C).[4] For sensitive indole derivatives, purging the container with an inert gas like argon or nitrogen can help prevent oxidative degradation.[4] It is always best practice to prepare fresh solutions for your experiments whenever possible.[4]

Troubleshooting Guide

This guide provides systematic approaches to overcoming the poor solubility of this compound.

Troubleshooting_Workflow start Start: Compound is poorly soluble solubility_test Step 1: Perform Initial Solubility Test in various solvents (e.g., Water, Ethanol, DMSO, DMF) start->solubility_test co_solvent Step 2: Try Co-solvent System (e.g., Water/Ethanol, Water/DMSO) solubility_test->co_solvent If solubility is still low particle_size Step 3: Consider Particle Size Reduction (Micronization/Nanonization) co_solvent->particle_size If co-solvent system is insufficient success Success: Compound is solubilized co_solvent->success If sufficient solubility is achieved solid_dispersion Step 4: Prepare a Solid Dispersion (e.g., with PEG or PVP) particle_size->solid_dispersion If higher concentration is needed particle_size->success If sufficient solubility is achieved solid_dispersion->success If sufficient solubility is achieved failure Further optimization needed solid_dispersion->failure If solubility remains poor

Caption: A simple workflow for determining the qualitative solubility of the compound.

Protocol 2: Solubility Enhancement using a Co-solvent System

Objective: To prepare a stock solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Purified Water or buffer

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound into a sterile microcentrifuge tube.

  • Add the minimum volume of DMSO required to completely dissolve the compound. This will be your high-concentration stock solution.

  • For your working solution, dilute the DMSO stock solution with your aqueous buffer. It is crucial to add the stock solution to the buffer dropwise while vortexing to prevent precipitation.

  • The final concentration of DMSO in your experimental setup should be kept as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To improve the dissolution rate and apparent solubility of this compound by creating a solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000)

  • Methanol or Ethanol

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Weigh the desired amounts of this compound and the carrier (e.g., a 1:5 ratio of compound to carrier).

  • Dissolve both the compound and the carrier in a suitable volume of methanol or ethanol in a round-bottom flask.

  • Once completely dissolved, remove the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. This powder can then be used for dissolution studies or in your experiments.

Quantitative Data Summary

While specific experimental values for this compound are not available, the following table provides a qualitative summary of its expected solubility based on the properties of structurally similar indole derivatives.

SolventExpected Qualitative Solubility
WaterInsoluble
EthanolSparingly Soluble to Soluble
MethanolSparingly Soluble to Soluble
Dimethyl Sulfoxide (DMSO)Soluble to Freely Soluble
Dimethylformamide (DMF)Soluble to Freely Soluble
AcetonitrileSparingly Soluble
DichloromethaneSoluble
HexaneInsoluble

References

Validation & Comparative

A Comparative Analysis of 1-(1-Methyl-1H-indol-3-yl)ethanone and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 1-(1-Methyl-1H-indol-3-yl)ethanone and its structurally related analogs. The following sections detail their activities across anticancer, anti-inflammatory, and antimicrobial domains, supported by experimental data and methodologies.

Executive Summary

This compound, a simple indole derivative, serves as a versatile scaffold in medicinal chemistry. Its analogs, modified at various positions of the indole ring and the ethanone side chain, have demonstrated a broad spectrum of pharmacological activities. This guide synthesizes findings from multiple studies to present a comparative overview of their efficacy, offering insights into their therapeutic potential. The analysis highlights key structural modifications that enhance biological activity and elucidates the underlying mechanisms of action.

Comparative Biological Performance

The biological activities of this compound and its analogs have been evaluated across several therapeutic areas. The following tables summarize the quantitative data from various studies, providing a clear comparison of their performance.

Anticancer Activity

Indole derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and modulating key signaling pathways.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
1-(1H-indol-1-yl)ethanone derivative (32h) -0.037 (CBP Bromodomain)[1][2]
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) HeLa0.52
MCF-70.34
HT-290.86
Ursolic acid indole derivative (5f) SMMC-77210.56[3]
HepG20.91[3]
Hydroxyl-containing bisindole (Series H, 30) HepG2Potent Activity[1]
Hydroxyl-containing bisindole (Series I, 36) HepG2Potent Activity[1]
Anti-inflammatory Activity

Several analogs have been investigated for their ability to mitigate inflammatory responses, with some exhibiting potent activity comparable to standard drugs.

Compound/AnalogAssay% InhibitionReference
Indole Schiff base derivative (S14) Carrageenan-induced paw edema (3h)63.69[4]
Indole Schiff base derivative (S7) Carrageenan-induced paw edema (3h)62.24[4]
1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone (D-7) Carrageenan-induced rat paw edemaStrongest in series[5]
1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) Lipid Peroxidation (IC50)135 µM[6]
Antimicrobial Activity

The indole scaffold has been a foundation for the development of novel antimicrobial agents, with derivatives showing efficacy against a range of pathogens, including drug-resistant strains.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
(E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivative (5h) S. aureus (MRSA)2-4[7]
S. aureus (VRSA)2-4[7]
Indole-triazole derivative (3d) MRSAMore effective than ciprofloxacin[8]
C. krusei3.125[8]
Indole-thiadiazole derivative (2c) MRSAMore effective than ciprofloxacin[8]
Indole-3-aldehyde hydrazone (1a-1j) MRSA6.25-100[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key biological assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.[10]

  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compounds or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[4][11]

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][12]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design.

Anticancer Signaling Pathways

Indole derivatives have been shown to modulate several critical signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and NF-κB pathways.[13][14] These pathways regulate cell survival, proliferation, and apoptosis. Inhibition of these pathways by indole analogs can lead to the suppression of tumor growth.

anticancer_pathway Indole_Analogs This compound Analogs Apoptosis Apoptosis Indole_Analogs->Apoptosis Indole_Analogs->Inhibition PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival NFkB->Cell_Survival Inhibition->PI3K

Caption: Anticancer mechanism of indole analogs targeting the PI3K/Akt/mTOR pathway.

Experimental Workflow for Drug Discovery

The process of identifying and validating new drug candidates from a library of synthesized compounds follows a structured workflow, from initial screening to in vivo testing.

experimental_workflow Synthesis Synthesis of Indole Analogs Screening In Vitro Screening Synthesis->Screening Mechanistic Mechanistic Studies Screening->Mechanistic InVivo In Vivo Efficacy Mechanistic->InVivo Lead Lead Compound InVivo->Lead

Caption: A typical experimental workflow for the discovery of new indole-based drug candidates.

Conclusion

The comparative analysis reveals that structural modifications to the this compound scaffold can significantly enhance its biological activities. Analogs with substitutions on the indole nitrogen and extensions at the acetyl group have demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel and effective therapeutic agents based on the indole nucleus. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising compounds.

References

Unveiling the Anti-Inflammatory Potential of 1-(1-Methyl-1H-indol-3-yl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective in drug discovery. Among the myriad of heterocyclic compounds explored, indole derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities, including potent anti-inflammatory effects. This guide provides a comprehensive validation of the anti-inflammatory activity of 1-(1-Methyl-1H-indol-3-yl)ethanone derivatives, offering a comparative analysis with alternative anti-inflammatory agents, detailed experimental methodologies, and insights into their mechanism of action.

Performance Comparison: this compound Derivatives vs. Standard Anti-Inflammatory Agents

While specific quantitative data for the anti-inflammatory activity of this compound derivatives is still emerging in publicly accessible literature, studies on closely related indole and 1-(1H-indol-1-yl)ethanone derivatives provide valuable insights into their potential efficacy. These compounds have demonstrated significant inhibition of key inflammatory mediators, positioning them as viable candidates for further investigation. The following tables summarize the anti-inflammatory activity of various indole derivatives in comparison to well-established non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: In Vitro Anti-inflammatory Activity of Indole Derivatives

Compound/DrugAssayTargetIC50 Value (µM)% InhibitionReference
Indole Derivative (general)COX-1 InhibitionCOX-12.45 - 5.69-[1]
Indole Derivative (general)COX-2 InhibitionCOX-20.85 - 3.44-[1]
Ursolic Acid-Indole Derivative (UA-1)Nitric Oxide (NO) InhibitioniNOS2.2 ± 0.4-[2]
Indole-Morpholine Conjugate (Compound 4)TNF-α InhibitionTNF-α-71%[3]
Indole-Morpholine Conjugate (Compound 4)IL-6 InhibitionIL-6-53%[3]
IndomethacinCOX-1/COX-2 InhibitionCOX-1/COX-2--[4]
CelecoxibCOX-2 InhibitionCOX-2--[5]

Note: The data presented for "Indole Derivative (general)" and other specific derivatives are based on studies of various substituted indole compounds and may not be directly representative of this compound derivatives.

Table 2: In Vivo Anti-inflammatory Activity of Indole Derivatives

Compound/DrugAnimal ModelDosage% Edema InhibitionReference
1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone (D-7)Carrageenan-induced paw edema-Strongest among tested derivatives[1][5]
IndomethacinCarrageenan-induced paw edema-86.7%[1]

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of indole derivatives are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The primary mechanism involves the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of prostaglandins during inflammation.

Furthermore, these derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] This is often achieved by interfering with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical regulators of inflammatory gene expression.

Below are diagrams illustrating the putative signaling pathways and experimental workflows.

G Putative Anti-inflammatory Mechanism of Indole Derivatives cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Pro-inflammatory Gene Expression Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Indole This compound Derivative Indole->MAPK Inhibits Indole->IKK Inhibits COX2_protein COX-2 Indole->COX2_protein Inhibits AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits (degradation allows activation) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Cytoplasm Cytoplasm Nucleus Nucleus COX2_gene COX-2 Gene AP1_nuc->COX2_gene NFκB_nuc->COX2_gene TNFa_gene TNF-α Gene NFκB_nuc->TNFa_gene IL6_gene IL-6 Gene NFκB_nuc->IL6_gene COX2_gene->COX2_protein Transcription & Translation TNFa_protein TNF-α TNFa_gene->TNFa_protein Transcription & Translation IL6_protein IL-6 IL6_gene->IL6_protein Transcription & Translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins Synthesizes Inflammation Inflammation TNFa_protein->Inflammation IL6_protein->Inflammation Prostaglandins->Inflammation

Caption: Putative anti-inflammatory signaling pathway of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the anti-inflammatory activity of these compounds, detailed experimental protocols are crucial. Below are methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Procedure:

    • Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The rate of oxygen consumption is measured using an oxygen electrode.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated.

2. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Principle: This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

  • Procedure:

    • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • LPS (1 µg/mL) is added to stimulate the cells, and they are incubated for 24 hours.

    • The supernatant is collected, and the nitrite concentration (a stable product of NO) is measured using the Griess reagent.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

3. Cytokine (TNF-α and IL-6) Release Assay

  • Principle: This assay measures the levels of pro-inflammatory cytokines released by immune cells.

  • Procedure:

    • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1) are cultured.

    • Cells are treated with the test compound followed by stimulation with LPS.

    • After an appropriate incubation period, the cell supernatant is collected.

    • The concentrations of TNF-α and IL-6 are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

G General Workflow for In Vitro Anti-inflammatory Assays cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7, PBMCs) Pre_treatment Pre-treatment with Test Compound Cell_Culture->Pre_treatment Compound_Prep Test Compound Preparation (Various Concentrations) Compound_Prep->Pre_treatment Stimulation Stimulation with Inflammatory Agent (e.g., LPS) Pre_treatment->Stimulation Incubate Incubation (Specific time and conditions) Stimulation->Incubate Supernatant_Collection Supernatant Collection Incubate->Supernatant_Collection Assay Specific Assay (e.g., Griess, ELISA) Supernatant_Collection->Assay Data_Analysis Data Analysis (% Inhibition, IC50) Assay->Data_Analysis

Caption: Generalized workflow for in vitro anti-inflammatory screening.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

  • Procedure:

    • Wistar or Sprague-Dawley rats are divided into groups: control, standard (e.g., indomethacin), and test compound groups.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a specific period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel anti-inflammatory drugs. Evidence from related indole compounds suggests their potential to inhibit key inflammatory mediators like COX-2, TNF-α, and IL-6, likely through the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and validation of their anti-inflammatory properties. Further focused research, including the generation of specific quantitative data for this particular class of derivatives, is warranted to fully elucidate their therapeutic potential and advance them through the drug discovery pipeline.

References

A Comparative Analysis of 1-(1-Methyl-1H-indol-3-yl)ethanone and Other Indole Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating significant therapeutic potential by targeting diverse molecular pathways.[1] This guide provides a comparative overview of the hypothetical potential of 1-(1-Methyl-1H-indol-3-yl)ethanone against established indole derivatives, Indole-3-carbinol (I3C) and a potent synthetic benzimidazole-indole compound, in the context of cancer therapy. Due to the limited publicly available data on the direct anticancer activity of this compound, this comparison is based on its structural features in relation to the known biological activities of well-characterized indole derivatives.

Overview of Compared Indole Derivatives

This compound is a simple indole derivative. While its specific anticancer properties are not extensively documented in publicly available literature, its core indole structure suggests potential for biological activity. Its evaluation in cancer therapy remains a prospective area of research.

Indole-3-carbinol (I3C) is a natural product found in cruciferous vegetables. It has been extensively studied for its chemopreventive and anticancer effects.[2] I3C and its metabolites, such as 3,3'-diindolylmethane (DIM), influence multiple signaling pathways involved in cell cycle regulation, apoptosis, and hormone metabolism.[1][3]

A synthetic benzimidazole-indole derivative (referred to as Compound 8 in select literature) has shown potent in vitro activity, highlighting the therapeutic potential of synthetically modified indole scaffolds. This derivative is noted for its strong inhibition of tubulin polymerization.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxicity of Indole-3-carbinol and the selected synthetic benzimidazole-indole derivative against various cancer cell lines.

CompoundCancer Cell LineAssay TypeIC50 ValueReference
Indole-3-carbinol (I3C) LNCaP (Prostate)Cell Viability150 µM[1]
DU145 (Prostate)Cell Viability160 µM[1]
PC3 (Prostate)Cell Viability285 µM[1]
HepG2 (Hepatocellular Carcinoma)Cell ProliferationSensitive at 5 µM[1]
HeLa, MCF7, MDA-MB-231, HCT-8Cell ProliferationSensitive at 10 µM[1]
HepG2 (Liver)CCK8 Assay282 µM (24h)[4]
Benzimidazole-indole derivative 8 Various Cancer Cell LinesCell Proliferation50 nmol/L (average)

Mechanisms of Action

Indole derivatives exert their anticancer effects through a variety of mechanisms.

Indole-3-carbinol (I3C) has multiple modes of action, including:

  • Induction of Apoptosis: I3C can induce apoptosis by activating caspases and modulating the expression of Bcl-2 family proteins.[1][2]

  • Cell Cycle Arrest: It can cause cell cycle arrest, often in the G1 phase, by affecting the expression and activity of cyclin-dependent kinases (CDKs).[1][5]

  • Modulation of Estrogen Metabolism: I3C can alter estrogen metabolism, which is particularly relevant in hormone-dependent cancers like breast cancer.[1][3]

The synthetic benzimidazole-indole derivative 8 primarily acts as a potent inhibitor of tubulin polymerization, with an IC50 of 2.52 μmol/L for this activity. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.

The mechanism of action for This compound is currently uncharacterized in the context of cancer therapy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines for key assays used in the evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Western Blot for Caspase-3 Cleavage)

Western blotting can be used to detect the cleavage of key apoptotic proteins like caspase-3.

  • Cell Treatment and Lysis: Treat cells with the test compound. After treatment, harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the compound of interest. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Pathways and Processes

Apoptosis Induction Pathway by Indole-3-carbinol

I3C Indole-3-carbinol (I3C) Bcl2_family Modulation of Bcl-2 family proteins I3C->Bcl2_family Caspases Caspase Activation (e.g., Caspase-3) Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of I3C-induced apoptosis.

General Experimental Workflow for Cytotoxicity Screening

cluster_workflow Experimental Workflow start Start: Cancer Cell Culture treat Treat with Indole Derivative start->treat assay Perform Cytotoxicity Assay (e.g., MTT) treat->assay data Data Acquisition & Analysis (IC50) assay->data end End: Evaluate Potency data->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

Logical Relationship for Comparative Analysis

cluster_derivatives Indole Derivatives Indole_Scaffold Indole Scaffold (Privileged in Cancer Therapy) Target This compound (Hypothetical Potential) Indole_Scaffold->Target Uncharacterized Natural Indole-3-carbinol (I3C) (Established Natural Product) Indole_Scaffold->Natural Well-Characterized Synthetic Benzimidazole-indole derivative 8 (Potent Synthetic Compound) Indole_Scaffold->Synthetic Well-Characterized Target->Natural Comparative Analysis Target->Synthetic Natural->Synthetic Benchmark

Caption: Comparative logic for evaluating the target compound.

References

Comparative Efficacy of 1-(1-Methyl-1H-indol-3-yl)ethanone-Based Inhibitors Across Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A new class of inhibitors, developed from a 1-(1-Methyl-1H-indol-3-yl)ethanone scaffold and its analogues, has demonstrated significant therapeutic potential across a range of biological targets. These compounds have been effectively tailored to inhibit key proteins implicated in cancer and inflammation, including the CBP/EP300 bromodomain, tubulin polymerization, and cyclooxygenase-2 (COX-2) enzyme. This guide provides a comparative analysis of the efficacy of these inhibitors, supported by quantitative data and detailed experimental protocols.

Quantitative Efficacy Overview

The inhibitory activities of lead compounds from three distinct series are summarized below. The data highlights the potency and, where applicable, the selectivity of these novel inhibitors against their respective targets.

Table 1: CBP/EP300 Bromodomain Inhibition
CompoundTargetIC50 (µM)Reference CompoundRef. IC50 (µM)
32h CBP0.037SGC-CBP30~0.074

Data derived from an AlphaScreen assay. Compound 32h is a derivative of 1-(1H-indol-1-yl)ethanone.[1]

Table 2: Tubulin Polymerization and Antiproliferative Activity
CompoundActivityTarget/Cell LineIC50 (µM)
7d AntiproliferativeHeLa0.52
7d AntiproliferativeMCF-70.34
7d AntiproliferativeHT-290.86
e19 Tubulin Assembly InhibitionTubulin2.12
e19 AntiproliferativeHuman Cancer Cells (Panel)0.21 - 0.31

Compound 7d is an N-((1-methyl-1H-indol-3-yl)methyl) derivative.[2] Compound e19 is a 1-methyl-1H-indole-pyrazoline hybrid.[3] Antiproliferative activity was assessed via MTT assay.

Table 3: Cyclooxygenase (COX) Enzyme Inhibition
Compound SeriesTargetIC50 Range (µM)Selectivity Index (COX-1/COX-2)
Pyrrolizine Derivatives COX-12.45 - 5.69Varies by compound
Pyrrolizine Derivatives COX-20.85 - 3.44Varies by compound

Data for newly synthesized pyrrolizine derivatives from an indole scaffold, evaluated through an in vitro enzyme inhibition assay.

Experimental Methodologies and Workflows

Detailed protocols for the key assays are provided to ensure reproducibility and facilitate comparative analysis.

CBP/EP300 Bromodomain Inhibition Assay (AlphaScreen)

This assay quantifies the binding of the CBP bromodomain to an acetylated histone substrate. Inhibitors compete for binding, leading to a decrease in the AlphaScreen signal.

Protocol:

  • Incubation: A sample containing the CBP bromodomain protein and a test inhibitor is incubated with a biotinylated histone substrate for 30 minutes.

  • Bead Addition: Glutathione (GSH) acceptor beads are added, followed by streptavidin-conjugated donor beads.

  • Signal Reading: The plate is read on an AlphaScreen microplate reader. A decrease in signal indicates inhibition.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection p1 Prepare Master Mix: 3x BRD Assay Buffer BET Bromodomain Ligand H2O r1 Incubate Protein, Ligand, and Inhibitor for 30 mins p1->r1 p2 Thaw CBP Protein on ice p2->r1 p3 Add Test Inhibitor (e.g., Compound 32h) p3->r1 r2 Add GSH Acceptor Beads r1->r2 r3 Incubate for 30 mins at room temperature r2->r3 r4 Add Streptavidin Donor Beads r3->r4 r5 Incubate for 15-30 mins at room temperature r4->r5 d1 Read Alpha-counts on Plate Reader (520-620 nm) r5->d1

Workflow for the AlphaScreen-based CBP bromodomain inhibition assay.
Antiproliferative MTT Assay

This colorimetric assay assesses cell viability and is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HT-29) are seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 7d) and incubated for a further 48 hours.

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay c1 Seed 1x10^4 cells/well in 96-well plate c2 Incubate for 24h (37°C, 5% CO2) c1->c2 t1 Add serial dilutions of test compound c2->t1 t2 Incubate for 48h t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate for 4h (Formazan formation) a1->a2 a3 Add Solubilizing Agent (e.g., DMSO) a2->a3 a4 Read Absorbance (490 nm) a3->a4

General workflow for determining antiproliferative activity using the MTT assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the peroxidase activity of COX-1 and COX-2 to determine the inhibitory potency and selectivity of the compounds.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and test compounds dissolved in DMSO.

  • Enzyme Addition: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add various concentrations of the test inhibitors or vehicle (DMSO) and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Detection: The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values for each isoform are then calculated.

Signaling Pathway Context: COX-2 in Inflammation

The 1-(1H-indol-1-yl)ethanone-based COX-2 inhibitors interrupt a critical pathway in the inflammatory response. By selectively blocking COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever, while minimizing the side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.

G Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) COX2 COX-2 (Inducible) Proinflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Synthesizes Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Synthesizes Inhibitor Indole-based COX-2 Inhibitor Inhibitor->COX2 Inhibits GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation

Simplified COX-2 signaling pathway and the point of intervention.

References

Comparative Analysis of 1-(1-Methyl-1H-indol-3-yl)ethanone: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of publicly available experimental data for the specific biological activity of 1-(1-Methyl-1H-indol-3-yl)ethanone. While numerous studies have explored the therapeutic potential of its derivatives, quantitative performance metrics for the parent compound itself remain elusive. This precludes a direct cross-validation and comparative analysis with alternative compounds at this time.

Researchers, scientists, and drug development professionals interested in the indole scaffold have extensively modified the this compound core to develop potent and selective modulators of various biological targets. These research avenues have primarily focused on creating derivatives with enhanced activity as cannabinoid receptor ligands, cyclooxygenase-2 (COX-2) inhibitors, CREB-binding protein (CBP)/EP300 bromodomain inhibitors, and tubulin polymerization inhibitors.

While detailed experimental protocols and performance data are available for these derivatives and their respective established alternatives, the foundational data for this compound is not present in the reviewed literature. This data is essential for a meaningful comparison of its intrinsic activity against that of other compounds.

Below, we outline the key areas where derivatives of this compound have been investigated and provide context on the types of comparisons that would be possible if data for the parent compound were available.

Potential Areas for Future Comparison

Should experimental data for this compound become available, a comparative guide would be structured around the following potential biological activities:

Cannabinoid Receptor Modulation

Derivatives of the indole core are known to interact with cannabinoid receptors. A comparative analysis would involve contrasting the binding affinity (Ki) and functional activity (EC50) of this compound with established synthetic cannabinoids like JWH-018.

Table 1: Illustrative Comparison of Cannabinoid Receptor Binding Affinity (Data for Target Compound Not Available)

CompoundTargetBinding Affinity (Ki) (nM)
This compoundCB1 ReceptorData Not Available
JWH-018CB1 Receptor~9.0
COX-2 Inhibition

The indole scaffold is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs). Evaluation of this compound as a COX-2 inhibitor would be compared against selective inhibitors like Celecoxib.

Table 2: Illustrative Comparison of COX-2 Inhibition (Data for Target Compound Not Available)

CompoundTargetIC50 (nM)
This compoundCOX-2Data Not Available
CelecoxibCOX-2~40
CBP/EP300 Bromodomain Inhibition

Recent drug discovery efforts have identified indole derivatives as inhibitors of epigenetic regulators. A comparison in this area would benchmark this compound against known CBP/EP300 bromodomain inhibitors such as SGC-CBP30.

Table 3: Illustrative Comparison of CBP Bromodomain Inhibition (Data for Target Compound Not Available)

CompoundTargetIC50 (nM)
This compoundCBP BromodomainData Not Available
SGC-CBP30CBP Bromodomain~21
Tubulin Polymerization Inhibition

The indole nucleus is present in several microtubule-targeting agents. The anti-proliferative activity of this compound would be assessed by its ability to inhibit tubulin polymerization, with Combretastatin A-4 serving as a relevant comparator.

Table 4: Illustrative Comparison of Tubulin Polymerization Inhibition (Data for Target Compound Not Available)

CompoundTargetIC50 (µM)
This compoundTubulin PolymerizationData Not Available
Combretastatin A-4Tubulin PolymerizationVaries by cell line

Experimental Protocols

Detailed methodologies for the assays mentioned above are well-established in the scientific literature. Should data for this compound be published, these protocols would be cited to ensure reproducibility and accurate comparison. Examples of such protocols include AlphaScreen® assays for bromodomain inhibition, fluorometric or radioenzymatic assays for COX-2 activity, radioligand binding assays for cannabinoid receptor affinity, and cell-free tubulin polymerization assays.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and experimental workflows would be provided to contextualize the comparative data. For instance, a diagram of the cyclooxygenase pathway would illustrate the mechanism of action for COX-2 inhibitors. Similarly, a workflow for a high-throughput screening campaign could depict the process by which potential inhibitors are identified and characterized.

Conclusion

Performance Benchmark of Novel 1-(1-Methyl-1H-indol-3-yl)ethanone Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of novel 1-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives against established tubulin polymerization inhibitors. The following sections detail their relative performance based on experimental data, outline the methodologies used for their evaluation, and visualize key experimental processes and biological pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the field of oncology.

Comparative Performance Analysis

The antiproliferative activity of novel N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives was evaluated against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. The data presented below summarizes the performance of a promising novel compound, 7d , in comparison to the well-established anticancer agent, Combretastatin A-4 (CA-4).

CompoundTarget/ActivityHeLa IC50 (μM)MCF-7 IC50 (μM)HT-29 IC50 (μM)
Novel Derivative 7d Tubulin Polymerization Inhibitor0.520.340.86
Combretastatin A-4 (CA-4) Tubulin Polymerization InhibitorNot explicitly stated in the same study, but generally exhibits potent low nanomolar to micromolar activity depending on the cell line.Not explicitly stated in the same study.Not explicitly stated in the same study.

Table 1: In vitro antiproliferative activity (IC50) of the novel derivative 7d and the reference compound CA-4.[1]

The novel derivative 7d demonstrates potent antiproliferative activities against all three tested cancer cell lines, with IC50 values in the sub-micromolar range.[1] This indicates its potential as a promising candidate for further development as an anticancer agent that targets tubulin polymerization.

Experimental Protocols

The following protocols are key to understanding the evaluation process of the novel 1-(1-Methyl-1H-indol-3-yl)ethanone derivatives.

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: HeLa, MCF-7, and HT-29 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin.

  • Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter, and a buffer is prepared.

  • Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The inhibition of tubulin polymerization is calculated by comparing the fluorescence signal in the presence of the test compound to that of the control.

Visualizations

The following diagrams illustrate the experimental workflow and the biological pathway affected by the novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of Novel This compound Derivatives mtt_assay Antiproliferative (MTT) Assay synthesis->mtt_assay tubulin_assay Tubulin Polymerization Inhibition Assay synthesis->tubulin_assay cell_culture Cancer Cell Culture (HeLa, MCF-7, HT-29) cell_culture->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 inhibition_analysis Analysis of Tubulin Polymerization Inhibition tubulin_assay->inhibition_analysis comparison Performance Comparison ic50->comparison inhibition_analysis->comparison

Caption: Experimental workflow for the evaluation of novel derivatives.

signaling_pathway compound Novel this compound Derivative (e.g., 7d) tubulin Tubulin compound->tubulin Binds to Colchicine Site microtubules Microtubule Dynamics compound->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disruption of cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Leads to apoptosis Apoptosis cell_cycle->apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors.

References

Structure-Activity Relationship of 1-(1-Methyl-1H-indol-3-yl)ethanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(1-Methyl-1H-indol-3-yl)ethanone analogs and related indole derivatives, focusing on their potential as anticancer and anti-inflammatory agents. The information is targeted towards researchers, scientists, and drug development professionals.

Anticancer Activity: Tubulin Polymerization Inhibition

A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and evaluated for their antiproliferative activities. These compounds are analogs of the core structure of interest, where the ethanone moiety is replaced by a more complex acetamide side chain. The primary mechanism of their anticancer action is the inhibition of tubulin polymerization.[1]

Quantitative Data

The in vitro antiproliferative activities of these analogs were assessed against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Compound IDR1R2R3HeLa IC50 (µM)MCF-7 IC50 (µM)HT-29 IC50 (µM)
7a HHH>30>30>30
7c HHCH36.684.355.12
7d HHCl0.520.340.86
7f HHF2.151.863.49
7i HHOCH34.323.176.21
Colchicine (Control) ---0.080.050.12

Data sourced from a study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[1]

Structure-Activity Relationship Insights:

  • Substitution on the pyrazole ring (R3): The nature of the substituent on the pyrazole ring significantly influences the anticancer activity.

    • An unsubstituted pyrazole ring (7a) results in a loss of activity.

    • Electron-withdrawing groups, such as chlorine (7d), lead to a marked increase in potency against all three cell lines.

    • Electron-donating groups, like a methyl (7c) or methoxy (7i) group, provide moderate activity.

    • A fluorine substituent (7f) also confers good activity, though less potent than chlorine.

  • Substitution on the indole ring (R1, R2): The presented data focuses on analogs unsubstituted on the indole ring (R1=H, R2=H). Further studies are needed to elucidate the effect of substitution at these positions.

The most promising compound, 7d , exhibited potent antiproliferative activities with IC50 values in the sub-micromolar range.[1] Mechanistic studies revealed that compound 7d induces apoptosis, arrests the cell cycle in the G2/M phase, and inhibits tubulin polymerization in a manner consistent with colchicine.[1]

Anti-inflammatory Activity: COX-2 Inhibition

While direct SAR studies on this compound analogs as anti-inflammatory agents are limited in the reviewed literature, research on the closely related 1-(1H-indol-1-yl)ethanone derivatives provides valuable insights into their potential as cyclooxygenase-2 (COX-2) inhibitors.[2][3][4] These compounds are structural isomers of the primary topic, with the ethanone group at the 1-position of the indole ring instead of the 3-position.

Quantitative Data

The in-vivo anti-inflammatory activity of a series of 1-(1H-indol-1-yl)-2-phenoxyethanone derivatives was evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at different time points after administration.

Compound IDSubstituent on Phenoxy Ring% Edema Inhibition (3h)% Edema Inhibition (5h)
D-1 2-Cl52.148.5
D-2 3-Cl55.351.2
D-3 4-Cl58.754.8
D-4 2-NO260.256.1
D-5 3-NO263.559.3
D-6 4-NO268.965.4
D-7 4-NO2 (with imine linkage)75.471.2
Indomethacin (Control) -80.176.5

Data is derived from a study on 1-(1H-indol-1-yl)ethanone derivatives.[2][3]

Structure-Activity Relationship Insights:

  • Position of the substituent: For chloro-substituted analogs, the activity increases in the order of ortho < meta < para.

  • Nature of the substituent: Nitro-substituted analogs generally show better anti-inflammatory activity than chloro-substituted ones.

  • Enhanced potency: The most active compound, D-7 , which features a 4-nitrophenyl)imino)methyl)phenoxy moiety, demonstrated the strongest anti-inflammatory and analgesic activity among the tested compounds.[2][3] This suggests that extending the side chain with an imine linkage can significantly enhance the anti-inflammatory effect.

Experimental Protocols

MTT Assay for Antiproliferative Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: HeLa, MCF-7, and HT-29 cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Colchicine) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curves.

Carrageenan-Induced Paw Edema in Rats

This in-vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Compound Administration: The test compounds, a positive control (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

Tubulin Polymerization Inhibition Pathway

Tubulin_Polymerization_Inhibition cluster_cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Tubulin_Dimers->Microtubules Inhibition Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation M_Phase_Arrest G2/M Phase Arrest Mitotic_Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Analog This compound Analog (e.g., 7d) Analog->Tubulin_Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by indole analogs leading to cancer cell apoptosis.

COX-2 Signaling Pathway in Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases PLA2->Membrane_Phospholipids COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Mediates Analog This compound Analog Analog->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by indole analogs to reduce inflammation.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Workflow Start Start Cell_Culture Seed Cancer Cells (HeLa, MCF-7, HT-29) Start->Cell_Culture Compound_Treatment Treat with This compound Analogs Cell_Culture->Compound_Treatment Incubation Incubate for 48h Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End SAR_Analysis->End

Caption: A typical workflow for screening the anticancer activity of synthesized compounds.

References

A Comparative Guide to In Vitro and In Vivo Studies of 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of 1-(1-Methyl-1H-indol-3-yl)ethanone, a synthetic organic compound, through the lens of in vitro and in vivo research. While direct comparative studies on this specific molecule are limited in publicly available literature, this document synthesizes findings from research on closely related indole derivatives to offer a predictive comparison and a framework for future investigation. The information presented is intended to guide researchers in designing experiments and to provide a baseline for evaluating the compound's potential biological activities.

Data Presentation: A Comparative Overview

Due to the scarcity of direct experimental data for this compound, the following tables are constructed based on typical assays and expected outcomes for indole derivatives with potential anti-inflammatory and cytotoxic activities. These are intended to be illustrative rather than a report of established data.

Table 1: Comparative Summary of In Vitro Data

ParameterAssay TypeTarget/EndpointExpected Outcome for an Active Indole Derivative
Anti-inflammatory Cell-based (e.g., RAW 264.7)Nitric Oxide (NO) Production (Griess Assay)Dose-dependent reduction in LPS-induced NO production
Pro-inflammatory Cytokine Levels (ELISA)Inhibition of TNF-α, IL-6, etc., release
Enzyme-basedCyclooxygenase (COX-1/COX-2) InhibitionSelective or non-selective inhibition of COX enzymes
Anticancer Cell Viability (e.g., MTT)Proliferation of cancer cell linesIC50 values indicating cytotoxic/cytostatic effects
Apoptosis AssayCaspase activation, Annexin V stainingInduction of apoptosis in cancer cells
Antimicrobial Broth microdilutionMinimum Inhibitory Concentration (MIC)MIC values against various bacterial or fungal strains
General Cytotoxicity Normal cell linesCell viabilityHigher IC50 values compared to cancer cell lines, indicating selectivity

Table 2: Comparative Summary of In Vivo Data

ParameterAnimal ModelEndpointExpected Outcome for an Active Indole Derivative
Anti-inflammatory Carrageenan-induced paw edema (Rat)Paw volume reductionSignificant reduction in paw swelling compared to control
Lipopolysaccharide (LPS) challengeSerum cytokine levelsDecreased levels of pro-inflammatory cytokines
Anticancer Xenograft model (Mouse)Tumor growth inhibitionReduction in tumor volume and weight
Pharmacokinetics Rodent (Rat/Mouse)Cmax, Tmax, AUC, half-life (t½)Characterization of absorption, distribution, metabolism, and excretion profiles
Acute Toxicity Rodent (Mouse)LD50Determination of the dose that is lethal to 50% of the test population

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate this compound, based on protocols used for similar indole derivatives.

In Vitro Experimental Protocols

1. Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL).

    • Incubate for 24 hours.

    • Collect the supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Measure absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-treated control.

2. Cytotoxicity Assay: MTT Assay in Cancer Cell Lines (e.g., A549, MCF-7)

  • Cell Culture: Human cancer cell lines are maintained in appropriate media and conditions.

  • Assay Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with a range of concentrations of the test compound and incubate for 48 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Experimental Protocols

1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-220 g) are used.

  • Assay Protocol:

    • Administer this compound or a vehicle control orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group.

2. Pharmacokinetic Study in Mice

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Assay Protocol:

    • Administer a single dose of the compound via oral gavage or intravenous injection.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Separate plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential anti-inflammatory signaling pathway that could be modulated by this compound and a general workflow for its in vitro and in vivo evaluation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Compound 1-(1-Methyl-1H- indol-3-yl)ethanone Compound->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Caption: Putative anti-inflammatory mechanism of action.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Compound Synthesis & Characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro_start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) invitro_start->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) invitro_start->antimicrobial invivo_start Lead Compound from In Vitro invitro_start->invivo_start mechanism Mechanism of Action (e.g., Western Blot, PCR) anti_inflammatory->mechanism pk_studies Pharmacokinetic Studies invivo_start->pk_studies efficacy_models Efficacy Models (e.g., Paw Edema) invivo_start->efficacy_models toxicity_studies Toxicology Studies (Acute & Chronic) efficacy_models->toxicity_studies

Caption: General workflow for drug discovery and development.

Assessing the Specificity of 1-(1-Methyl-1H-indol-3-yl)ethanone Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 1-(1-methyl-1H-indol-3-yl)ethanone scaffold has emerged as a versatile pharmacophore in the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a range of biological activities, with a notable number showing potent inhibition of tubulin polymerization, a key mechanism for inducing cancer cell death. This guide provides a comparative analysis of the specificity and performance of these derivatives, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Introduction to Tubulin Polymerization and its Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes, including cell division, motility, and intracellular transport. The dynamic instability of microtubules is a critical target for anticancer drug development.[1] Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Several successful anticancer drugs, such as paclitaxel and vinca alkaloids, function by targeting microtubule dynamics.

Derivatives of this compound have been investigated as a new class of tubulin polymerization inhibitors, often designed to bind to the colchicine site on β-tubulin.[1][2] This guide will compare the efficacy and selectivity of various published derivatives within this class.

Comparative Efficacy of this compound Derivatives

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (μM)Reference CompoundReference IC50 (μM)Source
6q 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindolA549 (Lung)0.15Colchicine0.09[2]
MCF-7 (Breast)0.170.11
HepG2 (Liver)0.250.15
7d N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamideHeLa (Cervical)0.52Combretastatin A-4 (CA-4)Not Reported[1][3]
MCF-7 (Breast)0.34
HT-29 (Colon)0.86

Key Observations:

  • Compound 6q demonstrates potent anticancer activity across multiple cell lines, with IC50 values in the sub-micromolar range, comparable to the well-established tubulin inhibitor, colchicine.[2]

  • Compound 7d also exhibits significant antiproliferative effects, particularly against breast and cervical cancer cell lines.[1][3]

  • The data suggests that modifications to the ethanone moiety and the indole ring can significantly influence the cytotoxic potency of these derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the tubulin-targeting activity of this compound derivatives.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified bovine or porcine brain tubulin (>99% pure)

  • Guanosine triphosphate (GTP)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds dissolved in DMSO

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer on ice.

  • Add the test compound at various concentrations (typically a serial dilution) or vehicle control (DMSO) to the reaction mixture.

  • Incubate the mixture on ice for a predefined period (e.g., 15 minutes) to allow for compound binding.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the mixture to a 37°C water bath or pre-warmed plate reader.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT or Sulforhodamine B Assay)

These assays assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution

  • Solubilization buffer (for MTT assay) or 10 mM Tris base (for SRB assay)

  • Microplate reader

Procedure (MTT Assay Example):

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% ethanol)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark to allow for DNA staining.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[1][2]

Visualizing the Mechanism and Workflow

Diagrams can effectively illustrate complex biological pathways and experimental procedures.

Caption: Mechanism of action for tubulin-targeting agents.

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Compound Synthesis->In Vitro Tubulin Polymerization Assay Cell Viability Assays Cell Viability Assays Compound Synthesis->Cell Viability Assays Cell Cycle Analysis Cell Cycle Analysis In Vitro Tubulin Polymerization Assay->Cell Cycle Analysis Cell Viability Assays->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Lead Optimization Lead Optimization Apoptosis Assays->Lead Optimization

Caption: Workflow for assessing tubulin inhibitor specificity.

Alternative Approaches and Broader Specificity

While many this compound derivatives target tubulin, it is crucial to assess their broader specificity to identify potential off-target effects. Kinase profiling is a common approach to determine the selectivity of small molecule inhibitors. A compound's activity can be screened against a large panel of kinases to identify any unintended interactions.[4][5][6]

For instance, some indole derivatives have been shown to inhibit kinases like ROR1 or to interact with other targets such as bromodomains.[7][8] Therefore, a comprehensive assessment of specificity should include assays relevant to other potential target classes.

Alternative Compound Classes Targeting Tubulin:

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): These compounds inhibit tubulin polymerization by binding to a distinct site on β-tubulin.

  • Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to inhibitors of polymerization, taxanes stabilize microtubules, leading to mitotic arrest.

  • Colchicine Site Binders (e.g., Colchicine, Combretastatin A-4): This class, to which many indole derivatives belong, inhibits tubulin polymerization.

A thorough evaluation of novel this compound derivatives should include direct comparisons with these established agents to benchmark their potency and selectivity.

Conclusion

Derivatives of this compound represent a promising class of tubulin polymerization inhibitors with potent anticancer activity. The data presented in this guide highlights the potential of this scaffold for the development of novel therapeutics. For researchers and drug development professionals, a rigorous assessment of both on-target potency and off-target specificity is paramount. The experimental protocols and comparative data provided herein offer a framework for the systematic evaluation of these and other novel chemical entities. Further optimization of this scaffold could lead to the discovery of highly selective and efficacious clinical candidates for the treatment of various cancers.

References

Safety Operating Guide

Proper Disposal of 1-(1-Methyl-1H-indol-3-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 1-(1-Methyl-1H-indol-3-yl)ethanone, ensuring the protection of personnel and the environment.

For researchers and scientists engaged in drug development and other laboratory research, the responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and effective disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as hazardous.[1][2] Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat to prevent skin contact
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional guidelines and local, state, and federal regulations. The following protocol outlines the general steps for its proper disposal as a hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be declared as hazardous waste.

  • Segregate from Other Waste Streams: Do not mix this compound with non-hazardous waste. It should be collected in a dedicated waste container.

  • Check for Incompatibilities: Store this compound away from strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and strong reducing agents to prevent any adverse chemical reactions.

Step 2: Waste Collection and Labeling

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be in good condition, free from leaks or cracks.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

Step 3: Storage and Accumulation

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the container is full or ready for pickup, contact your institution's EHS office to schedule a waste collection.

  • Provide Necessary Documentation: Be prepared to provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

start Begin Disposal Process ppe Don Appropriate PPE start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Non-Hazardous Waste identify->segregate container Select & Label Appropriate Container segregate->container store Store in Designated Satellite Accumulation Area container->store containment Use Secondary Containment store->containment contact_ehs Contact EHS for Waste Pickup containment->contact_ehs end Disposal Complete contact_ehs->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 1-(1-Methyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(1-Methyl-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its toxicological profile. It is classified as toxic if swallowed, a serious eye irritant, a skin irritant, and may cause respiratory irritation.[1][2]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)Skull and CrossbonesDangerH301: Toxic if swallowed[1][2]
Serious Eye Irritation (Category 2A)Exclamation MarkWarningH319: Causes serious eye irritation[1][2]
Skin Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritation[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemExclamation MarkWarningH335: May cause respiratory irritation[2]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[5][6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[7][8][9]To protect against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7] Gloves should be inspected before use and changed immediately if contaminated.To prevent skin contact and irritation.
Body Protection A laboratory coat, buttoned, with long sleeves.[5]To protect the skin from accidental spills.
Footwear Closed-toe shoes.To protect feet from spills.
Handling Procedures
  • Weighing: Weigh the solid compound within a chemical fume hood.[5]

  • Transfers: Conduct all transfers of the compound, whether in solid or solution form, within a chemical fume hood to contain any dust or vapors.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [11][12] Do NOT induce vomiting.[2]
Eye Contact IF IN EYES: Rinse cautiously with water for at least 15-20 minutes. [1][13][14] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][15]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[4] Seek medical attention if skin irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Spill For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[16][17]

  • Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and labeled hazardous waste container for organic chemical waste.[3] Do not pour down the drain.[3]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).[16]

Storage
  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[18]

Disposal
  • Arrange for the disposal of hazardous waste through the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[19]

Workflow for Handling this compound

G Figure 1: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat b Prepare Chemical Fume Hood a->b c Weigh and Transfer Compound b->c d Conduct Experiment c->d j Spill c->j If Spill Occurs e Segregate and Collect Waste - Solid Waste (Toxic) - Liquid Waste (Organic) d->e k Exposure d->k If Exposure Occurs f Decontaminate Work Area e->f i Store Waste in Designated Area e->i g Doff PPE f->g h Wash Hands Thoroughly g->h j->f Follow Spill Protocol k->h Follow First Aid Protocol

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methyl-1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Methyl-1H-indol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.